Product packaging for 5-Bromo-6-methoxy-1H-indazole(Cat. No.:CAS No. 152626-78-3)

5-Bromo-6-methoxy-1H-indazole

Cat. No.: B115936
CAS No.: 152626-78-3
M. Wt: 227.06 g/mol
InChI Key: WTPPKDNNECOBGC-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1H-indazole is a synthetically valuable chemical scaffold in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmacology, known for its presence in a range of bioactive molecules and approved therapeutics, such as the tyrosine kinase inhibitor Pazopanib . This specific bromo- and methoxy-substituted derivative serves as a key synthetic intermediate for the construction of more complex molecular libraries. Researchers utilize this compound to explore structure-activity relationships, particularly in the development of novel enzyme inhibitors . The bromine atom offers an excellent site for further functionalization via cross-coupling reactions, enabling rapid diversification of the core structure. The electronic properties and hydrogen-bonding capabilities of the indazole ring system allow it to participate in significant binding interactions with biological targets, including hydrogen bonding and π-π stacking within enzyme active sites . Its primary research value lies in its application as a building block for the synthesis of compounds screened for various biological activities, contributing to early-stage pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B115936 5-Bromo-6-methoxy-1H-indazole CAS No. 152626-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPPKDNNECOBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570923
Record name 5-Bromo-6-methoxy-1H-indazole
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152626-78-3
Record name 5-Bromo-6-methoxy-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152626-78-3
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Bromo-6-methoxy-1H-indazole, a key building block in medicinal chemistry. The synthesis is detailed through experimental protocols, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.

Synthetic Pathway Overview

The proposed synthetic route begins with the bromination of 4-methoxy-2-methylaniline, followed by diazotization and cyclization to yield the target compound. This approach is analogous to reported syntheses of other bromo-methoxy indazole isomers.

Synthesis_Pathway A 4-Methoxy-2-methylaniline B 2-Bromo-4-methoxy-6-methylaniline A->B Bromination (Br2, Chloroform) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related bromo-methoxy-1H-indazoles.

Step 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline

  • Reaction Setup: In a flask appropriate for the scale of the reaction, dissolve 4-methoxy-2-methylaniline in chloroform. Cool the solution to 0°C using an ice bath.

  • Bromination: To the cooled solution, add a solution of bromine in chloroform dropwise, ensuring the temperature is maintained at or below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be further purified by recrystallization or column chromatography to yield 2-bromo-4-methoxy-6-methylaniline.

Step 2: Synthesis of this compound

  • Diazotization: Suspend the 2-bromo-4-methoxy-6-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Cyclization: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at a low temperature for a short period to ensure complete formation of the diazonium salt. The cyclization to the indazole may occur spontaneously or may require gentle warming.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the mixture can be neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.

ParameterStep 1: BrominationStep 2: Diazotization & Cyclization
Starting Material 4-Methoxy-2-methylaniline2-Bromo-4-methoxy-6-methylaniline
Key Reagents Bromine, ChloroformSodium Nitrite, Hydrochloric Acid
Solvent ChloroformWater
Reaction Temperature 0°C0-5°C
Typical Yield 80-90%70-85%
Purity Assessment NMR, Mass Spectrometry, HPLCNMR, Mass Spectrometry, HPLC

Experimental Workflow

The general workflow for each synthetic step is outlined below.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization A Dissolve Starting Material B Cool to 0°C A->B C Add Bromine Solution B->C D Stir and Monitor C->D E Work-up and Purify D->E F Suspend Intermediate in Acid E->F G Cool to 0°C F->G H Add Sodium Nitrite Solution G->H I Stir and Allow Cyclization H->I J Isolate and Purify Product I->J End End Product J->End Start Start Start->A

Caption: General experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system, a singlet for the methoxy group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₇BrN₂O), along with a characteristic isotopic pattern for a bromine-containing compound.[1]

  • Purity (HPLC): The purity of the final compound should be assessed by HPLC, ideally showing a single major peak.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-Bromo-6-methoxy-1H-indazole. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and experimental context.

Core Chemical Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O.[1] The strategic placement of a bromine atom and a methoxy group on the indazole core makes it a versatile intermediate in the synthesis of complex organic molecules, particularly for the development of pharmacologically active compounds.

Physicochemical Data

While specific experimental data for some physical properties of this compound are not widely published, data from commercial suppliers and analogous compounds provide valuable insights.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol
CAS Number 152626-78-3
Appearance Solid[2]
Predicted XlogP 2.2[1]
Monoisotopic Mass 225.97418 Da[1]

Note: Solubility data is not explicitly available. However, indazole derivatives generally exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available substituted anilines. A plausible synthetic pathway, adapted from procedures for structurally similar indazoles, is outlined below.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bromo-methoxy-indazole derivative, which involves key steps such as bromination and cyclization.

G cluster_0 Synthetic Pathway Start Substituted Aniline Step1 Bromination Start->Step1 e.g., NBS Step2 Diazotization Step1->Step2 e.g., NaNO2, HCl Step3 Cyclization Step2->Step3 Intramolecular reaction Product This compound Step3->Product

Caption: General synthetic workflow for bromo-methoxy-indazoles.

Experimental Protocol: Synthesis of a Related Indazole Derivative

Step 1: Acetylation

  • Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C and stir for 50 minutes.[3]

Step 2: Diazotization and Cyclization

  • To the solution from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[3]

  • Heat the mixture to reflux at 68°C for 20 hours.[3]

  • After cooling, remove the volatile components under reduced pressure.[3]

Step 3: Work-up and Hydrolysis

  • Add water to the residue and perform an azeotropic distillation.[3]

  • Add concentrated hydrochloric acid and heat to 50-55°C.[3]

Step 4: Isolation and Purification

  • Cool the mixture and adjust the pH to 11 with 50% sodium hydroxide.[3]

  • Extract the product with ethyl acetate.[3]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.[3]

  • Purify the crude product by slurrying with heptane and drying under vacuum to yield 5-bromoindazole.[3]

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Although experimental spectra for this specific compound are not widely published, predicted data and spectra of analogous compounds are informative.

NMR Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally related compounds.

Table: Predicted ¹H and ¹³C NMR Data

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H3~8.0C3~135
H4~7.4C3a~122
H7~7.2C4~110
OCH₃~3.9C5~115 (C-Br)
NH~11-13C6~150 (C-O)
C7~95
C7a~140
OCH₃~56

Note: These are predicted values and may differ from experimental results. The spectrum would be typically recorded in a solvent like DMSO-d₆ or CDCl₃.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry: The expected monoisotopic mass is 225.97418 Da.[1] Mass spectrometry would show a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Biological Activity and Potential Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[5]

Role as a Kinase Inhibitor Scaffold

Derivatives of bromo-indazoles are extensively used in the development of kinase inhibitors.[4] The bromine atom at the 5- or 6-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential application is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR, which are crucial for tumor growth.[6]

The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor binds KinaseDomain Kinase Domain (ATP-binding) Receptor->KinaseDomain activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) KinaseDomain->Downstream phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response leads to Inhibitor Indazole Derivative (from this compound) Inhibitor->KinaseDomain binds competitively

References

Spectroscopic and Mechanistic Insights into 5-Bromo-6-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public-domain literature, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Detailed experimental protocols for synthesis and characterization are also provided to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HN1-H
~8.0s1HH3
~7.8s1HH4
~7.2s1HH7
~4.0s3HOCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~156C6
~141C7a
~135C3
~123C3a
~115C7
~110C5
~100C4
~56OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100BroadN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
1620-1600MediumC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000StrongAryl-O stretch (symmetric)
850-750StrongC-H out-of-plane bend
600-500MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
226/228[M]⁺Molecular ion peak with characteristic ~1:1 isotopic pattern for bromine.
227/229[M+H]⁺Protonated molecular ion peak.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and spectroscopic characterization of this compound based on established procedures for similar compounds.[1][2]

Synthesis of this compound

A plausible synthetic route involves the diazotization of a substituted aniline followed by cyclization.

Step 1: Synthesis of 4-Bromo-5-methoxy-2-methylaniline This intermediate can be prepared from a commercially available methoxytoluidine derivative through bromination.

Step 2: Diazotization and Cyclization

  • Dissolve 4-Bromo-5-methoxy-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

  • Allow the reaction to warm to room temperature and stir until cyclization to the indazole is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by pouring it into a beaker of ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

cluster_synthesis Synthesis Pathway 4-Bromo-5-methoxy-2-methylaniline 4-Bromo-5-methoxy-2-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Bromo-5-methoxy-2-methylaniline->Diazonium Salt Intermediate NaNO2, Acid This compound This compound Diazonium Salt Intermediate->this compound Cyclization

Caption: Proposed synthesis pathway for this compound.

cluster_characterization Spectroscopic Characterization Workflow Purified Compound Purified Compound NMR Sample Prep NMR Sample Prep Purified Compound->NMR Sample Prep Dissolve in deuterated solvent IR Sample Prep IR Sample Prep Purified Compound->IR Sample Prep Place on ATR crystal MS Sample Prep MS Sample Prep Purified Compound->MS Sample Prep Dissolve in volatile solvent NMR Analysis NMR Analysis NMR Sample Prep->NMR Analysis ¹H & ¹³C spectra Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation IR Analysis IR Analysis IR Sample Prep->IR Analysis FTIR spectrum IR Analysis->Structural Elucidation MS Analysis MS Analysis MS Sample Prep->MS Analysis Mass spectrum MS Analysis->Structural Elucidation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole (CAS: 152626-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-6-methoxy-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active molecules.[1] The physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 152626-78-3
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol
Appearance White to off-white solid (predicted)N/A
Melting Point 123-127 °C (for the related 5-bromo-1H-indazole)
SMILES COc1cc2[nH]ncc2cc1BrN/A
InChI InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)[2]
InChIKey WTPPKDNNECOBGC-UHFFFAOYSA-N[2]
Purity Typically ≥97%

Spectroscopic Data (Predicted)

While specific, publicly available experimental spectra for this compound are limited, the following data are predicted based on the analysis of structurally related indazole derivatives and standard spectroscopic principles.[3][4][5][6][7][8][9][10]

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.3br s1HN1-H
~8.1s1HC3-H
~7.8s1HC4-H
~7.3s1HC7-H
~3.9s3HOCH₃
¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~155.0C6
~135.0C7a
~134.0C3
~122.0C3a
~116.0C4
~114.0C5
~97.0C7
~56.0OCH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3200-3000N-H stretch
3000-2850C-H stretch (aromatic and methyl)
1620-1580C=C stretch (aromatic)
1500-1450C=N stretch
1250-1200C-O stretch (aryl ether)
1100-1000C-Br stretch
Mass Spectrometry (Predicted)
m/zIon
226.98146[M+H]⁺
248.96340[M+Na]⁺
224.96690[M-H]⁻

Synthesis

A variety of methods exist for the synthesis of the indazole core.[1] A plausible and commonly employed route for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization.

Proposed Synthetic Workflow

G A 4-Bromo-3-methoxy-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C C This compound B->C  Intramolecular Cyclization (e.g., heating)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of related indazole compounds.

Step 1: Diazotization of 4-Bromo-3-methoxy-2-methylaniline

  • In a reaction vessel, dissolve 4-Bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Activity and Applications in Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1]

Kinase Inhibition

Many indazole-containing compounds are potent kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs. The substituents on the indazole ring, such as the bromo and methoxy groups in this compound, provide vectors for further chemical modification to enhance potency and selectivity for specific kinases.

G Indazole Indazole Derivative (e.g., this compound) Kinase Kinase Active Site Indazole->Kinase Binds to hinge region Indazole->Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Pathway Downstream Signaling Pathway PhosphoSubstrate->Pathway Inhibition->Kinase Inhibits Biological_Effect Cell Proliferation, Survival, etc. Pathway->Biological_Effect

Caption: General kinase inhibition signaling pathway.

Proteolysis Targeting Chimeras (PROTACs)

This compound can serve as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The bromo group on the indazole ring is particularly useful as it allows for the attachment of a linker via cross-coupling reactions, such as the Suzuki or Sonogashira coupling.

G cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action Indazole This compound POI_Ligand Protein of Interest Ligand Indazole->POI_Ligand Forms Linker Linker E3_Ligand E3 Ligase Ligand PROTAC PROTAC POI Target Protein PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI_Ligand->PROTAC + Linker + E3 Ligand POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 5-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data from closely related structural analogs to provide a predictive framework for its characterization.

Molecular Structure and Chemical Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. In this derivative, a bromine atom is attached at the 5-position and a methoxy group at the 6-position of the indazole ring.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
Molecular Formula C₈H₇BrN₂OPubChem[1]
Molecular Weight 227.06 g/mol Commercial Supplier[2][3]
Monoisotopic Mass 225.97418 DaPubChem[1]
CAS Number 152626-78-3Commercial Supplier[2][3]
SMILES COC1=C(C=C2C=NNC2=C1)BrPubChem[1]
InChI InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)PubChem[1]
InChIKey WTPPKDNNECOBGC-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.2PubChem[1]

Spectroscopic and Spectrometric Data

Table 2: Predicted Spectroscopic and Spectrometric Data

TechniquePredicted Data
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons is anticipated around δ 3.8-4.0 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield shift.
¹³C NMR Aromatic carbons are expected in the range of δ 100-150 ppm. The methoxy carbon signal is predicted to be around δ 55-60 ppm.
IR Spectroscopy Characteristic peaks are expected for N-H stretching (around 3300 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1050 cm⁻¹).
Mass Spectrometry The predicted [M+H]⁺ ion is m/z 226.98146, showing a characteristic isotopic pattern for a bromine-containing compound.[1]

For comparison, the experimental data for a related compound, Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate , is presented in Table 3.

Table 3: Experimental Spectroscopic Data for Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [4]

TechniqueData
¹H NMR (CDCl₃) δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3, 125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7, 52.3
IR (cm⁻¹) 3077, 3015, 2953, 2835, 1735, 1708, 1607, 1517, 1481, 1392, 1306, 1257, 1194, 1177, 1126, 1048, 1021, 826, 808, 798, 785
HRMS (EI) calcd. for C₁₆H₁₃BrN₂O₃ [M]⁺ 360.0110, found 360.0104

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a general approach for the synthesis of substituted indazoles often involves the diazotization of a corresponding aniline followed by cyclization. A detailed protocol for a similar molecule, 7-bromo-5-methoxy-1H-indazole , is provided as a reference for a potential synthetic strategy.[5]

Synthesis of 7-bromo-5-methoxy-1H-indazole [5]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [5]

  • Dissolve 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) in chloroform (60 ml).

  • Cool the solution to approximately 0°C.

  • Add a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise.

  • Stir the reaction mixture for 3 hours.

  • Concentrate the mixture, dilute with dichloromethane, and concentrate again.

  • Further dilute with ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole [5]

  • Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol).

  • Cool the suspension to 0°C and add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (about 14 ml) dropwise.

  • After 10 minutes, neutralize the resulting solution by adding solid sodium acetate to a pH of 4-5.

  • In a separate flask, prepare a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C.

  • Add the neutralized solution from step 3 dropwise to the ethanol solution.

  • Stir the resulting mixture for 30 minutes at 0°C.

  • Pour the mixture into ice and extract with diethyl ether (2x).

  • Wash the organic layer with water and then brine, dry with magnesium sulfate, and concentrate.

  • Dissolve the residue in dimethyl sulfoxide (35 ml).

  • In a separate flask, prepare a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (about 10°C).

  • Transfer the dissolved residue from step 9 to the potassium tert-butoxide solution via cannula.

  • Remove the cooling bath and stir for another 30 minutes.

  • Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

  • Extract the mixture with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to obtain the product.

Potential Biological Significance and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7] Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[6][7][8]

Notably, many indazole-containing molecules have been developed as kinase inhibitors .[9] The indazole ring can act as a bioisostere of the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromo-substituent at the 5-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, to enhance potency and selectivity.

While the specific biological targets of this compound have not been reported, its structural features suggest potential activity as a kinase inhibitor. The general synthetic utility of bromo-substituted indazoles in the development of kinase inhibitors is illustrated below.

Synthesis_of_Kinase_Inhibitors Indazole This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Indazole->Coupling Reactant Library Library of Diversified Indazole Derivatives Coupling->Library Product Screening Biological Screening (e.g., Kinase Assays) Library->Screening Test Compounds Lead Lead Compound (Kinase Inhibitor) Screening->Lead Identified Hit

Caption: Synthetic workflow for developing kinase inhibitors from a bromo-indazole core.

Further research is required to elucidate the specific biological activities and potential signaling pathway modulation by this compound. Experimental screening against a panel of kinases would be a logical first step in determining its therapeutic potential.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This technical guide provides a comprehensive overview of the biological significance of the indazole core, with a specific focus on the potential of substituted derivatives such as 5-Bromo-6-methoxy-1H-indazole. While specific biological activity data for this compound is not extensively available in current literature, this document will extrapolate its potential based on the well-documented activities of structurally related bromo- and methoxy-substituted indazoles. This guide will cover the general synthesis, potential therapeutic targets, and relevant experimental protocols for the evaluation of such compounds, with a particular emphasis on their role as kinase inhibitors.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[2] They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] The indazole structure is considered a bioisostere of indole, and its unique electronic properties have made it a critical component in the design of numerous therapeutic agents.[2][3] The indazole moiety is present in a variety of approved drugs, including the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted anticancer agents like Axitinib and Pazopanib, which are tyrosine kinase inhibitors.[1] The diverse pharmacological activities associated with indazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][2]

Biological Potential of Bromo- and Methoxy-Substituted Indazoles

While specific data for this compound is sparse, the individual and combined effects of bromo and methoxy substitutions on the indazole scaffold have been explored in various contexts.

  • Bromine Substitution: The introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a handle for further synthetic modifications, such as cross-coupling reactions to build more complex molecules.[4] Bromo-substituted indazoles have been investigated as kinase inhibitors and for other therapeutic applications.[5][6]

  • Methoxy Substitution: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. Its presence and position on the indazole ring can be crucial for target engagement and selectivity. For instance, methoxy-substituted indazole derivatives have shown potent activity as inhibitors of various kinases, including GSK-3, and as serotonin receptor agonists.[7][8]

The combination of these substituents in this compound suggests its potential as a valuable intermediate or active compound in drug discovery, particularly in the realm of oncology and neurology.

Primary Therapeutic Target Class: Protein Kinase Inhibition

A predominant area of research for indazole derivatives is the inhibition of protein kinases.[7] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The indazole core can mimic the purine ring of ATP, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[4]

Quantitative Data for Structurally Related Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several indazole derivatives against various protein kinases, illustrating the therapeutic potential of this scaffold.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[9]
Indazole-based PLK4 Inhibitor (C05)PLK4< 0.1[6]
1H-indazole-3-carboxamide derivative (50)GSK-3β350[7]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (28a)FGFR169.1[7]

Experimental Protocols

General Synthesis of Substituted 1H-Indazoles

A common route for the synthesis of 1H-indazoles involves the cyclization of o-toluidine derivatives. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Scheme 1: General Synthesis of 1H-Indazoles

G start Substituted o-toluidine step1 Diazotization (e.g., NaNO2, HCl) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Cyclization (Reduction, e.g., SnCl2) intermediate->step2 product Substituted 1H-Indazole step2->product

Caption: General synthetic workflow for 1H-indazole derivatives.

Protocol:

  • Diazotization: The starting substituted o-toluidine is dissolved in an appropriate acidic medium (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt intermediate.

  • Cyclization: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, which facilitates the reductive cyclization to form the indazole ring.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the desired substituted 1H-indazole.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution prep_substrate Prepare Substrate/ATP Mix prep_compound Prepare Test Compound Dilutions mix Combine Kinase, Substrate/ATP, and Compound in Assay Plate incubate Incubate at 30°C mix->incubate add_reagent Add Kinase Detection Reagent (Measures Remaining ATP) incubate->add_reagent read Measure Luminescence add_reagent->read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup: In the wells of an assay plate, add the test compound at various concentrations, the kinase, and the substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ATP consumed (which is inversely proportional to kinase inhibition) by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Representative Signaling Pathway: VEGFR-2

Given that many indazole derivatives are potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, this pathway serves as a relevant example.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its ability to act as a bioisostere for the purine base of ATP allows indazole derivatives to function as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 5-bromo-6-methoxy-1H-indazole and its analogs. The strategic placement of the bromo and methoxy substituents on the indazole core provides a versatile platform for synthetic modification and the exploration of structure-activity relationships, leading to the development of novel therapeutic agents.

Core Compound Synthesis: this compound

Proposed Synthetic Pathway

The synthesis of this compound would likely commence with the bromination of 4-methoxy-2-methylaniline, followed by diazotization and cyclization.

Synthetic_Pathway_of_5_Bromo_6_methoxy_1H_indazole cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Cyclization 4_methoxy_2_methylaniline 4-methoxy-2-methylaniline Intermediate_1 4-bromo-5-methoxy-2-methylaniline 4_methoxy_2_methylaniline->Intermediate_1   Br2 Bromine (Br2) Br2->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product   NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) NaNO2_HCl->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Regioisomer (7-bromo-5-methoxy-1H-indazole)

The following protocol for a closely related regioisomer provides a template for the synthesis of the target compound.[1]

Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide

  • Dissolve bromine (3.76 mL, 72.9 mmol) in chloroform (60 mL).

  • Add 4-methoxy-2-methylaniline (9.30 mL, 72.9 mmol) dropwise to the bromine solution at approximately 0°C.[1]

  • After 3 hours, concentrate the reaction mixture.

  • Dilute the residue with dichloromethane and concentrate again.

  • Further dilute with ether and dry under high vacuum to obtain 2-bromo-4-methoxy-6-methylaniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole

  • Suspend 2-bromo-4-methoxy-6-methylaniline hydrobromide (18.5 g, 62.3 mmol) in 8 M hydrochloric acid (56 mL, 448 mmol).[1]

  • At 0°C, add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approximately 14 mL) dropwise.

  • After 10 minutes, neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5.

  • In a separate flask at 0°C, prepare a solution of 2-methyl-2-propanethiol (7.02 mL, 62.3 mmol) in ethanol (140 mL).

  • Add the neutralized diazonium salt solution dropwise to the thiol solution.

  • Stir the resulting mixture for 30 minutes at 0°C.

  • Pour the mixture into ice and extract with diethyl ether (2x).

  • Wash the combined organic layers with water and then brine, dry with magnesium sulfate, and concentrate.

  • Dissolve the residue in dimethyl sulfoxide (35 mL) and transfer it via cannula to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 mL) in a cold water bath (approximately 10°C).

  • Remove the bath and stir the mixture for another 30 minutes.

  • Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

  • Extract the resulting mixture with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to yield the final product.

Biological Activity and Therapeutic Potential

Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A significant area of research focuses on their role as kinase inhibitors in cancer therapy.

Kinase Inhibition

The indazole core is a well-established "hinge-binding" motif for many protein kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a key determinant of binding affinity. The 5-bromo and 6-methoxy substituents of the core structure provide opportunities for further functionalization to enhance potency and selectivity.

Derivatives of bromo-indazoles have shown inhibitory activity against several key oncogenic kinases, including:

  • Aurora Kinases: Essential for mitotic progression, their overexpression is common in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Polo-Like Kinase 4 (PLK4): A vital regulator of centriole duplication, dysregulation of which can lead to genomic instability and tumorigenesis.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various bromo-indazole derivatives against key protein kinases and cancer cell lines. It is important to note that these data are for a range of bromo-indazole analogs and not exclusively for derivatives of this compound, for which specific public data is limited.

Table 1: In Vitro Kinase Inhibitory Activity of Bromo-Indazole Analogs

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)
CFI-400945PLK42.8Centrinone2.7
AxitinibVEGFR-20.2--
PazopanibVEGFR-230--
Indazole-pyrimidine sulfonamideVEGFR-234.5Pazopanib30

Table 2: In Vitro Antiproliferative Activity of Bromo-Indazole Analogs

Compound IDCancer Cell LineIC50 (µM)
C05 (PLK4 Inhibitor)IMR-32 (Neuroblastoma)0.948
C05 (PLK4 Inhibitor)MCF-7 (Breast Cancer)0.979
C05 (PLK4 Inhibitor)H460 (Lung Cancer)1.679

Key Signaling Pathways and Experimental Workflows

The development of this compound derivatives as therapeutic agents involves a systematic workflow from synthesis to biological evaluation. The primary mechanism of action for many of these compounds is the inhibition of protein kinase signaling pathways that are crucial for cancer cell proliferation and survival.

General Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Discovery_Workflow Start Compound Synthesis (this compound core) Library Derivative Library Generation (Structure-Activity Relationship Studies) Start->Library Screening In Vitro Kinase Assay (IC50 Determination) Library->Screening Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Assay In_Vivo In Vivo Animal Models (Efficacy and Toxicity) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Clinical Clinical Trials Lead_Opt->Clinical

Caption: General workflow for kinase inhibitor discovery.

Simplified Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition by small molecules can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Inhibition Aurora_Kinase Aurora Kinase Phosphorylation Phosphorylation Aurora_Kinase->Phosphorylation Substrates Mitotic Substrates (e.g., Histone H3) Substrates->Phosphorylation Mitosis Mitotic Progression Phosphorylation->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis (inhibition leads to) Inhibition->Aurora_Kinase

Caption: Simplified Aurora Kinase signaling pathway and inhibition.

Detailed Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., Aurora A, VEGFR-2, PLK4)

  • Substrate peptide/protein

  • Test compounds (indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds (indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries for structure-activity relationship studies. The indazole core's inherent ability to interact with the ATP-binding site of protein kinases makes it an ideal starting point for the design of potent and selective inhibitors. Further research into the synthesis and biological evaluation of derivatives of this specific core structure is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the discovery of new medicines based on the this compound scaffold.

References

An In-Depth Technical Guide on the Therapeutic Potential of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities. As a bioisostere of indole, indazole-containing compounds have been successfully developed as therapeutic agents in various disease areas, including oncology and neurodegenerative disorders.[1][2] 5-Bromo-6-methoxy-1H-indazole is a commercially available indazole derivative that holds potential as a valuable building block in drug discovery programs.[3][4][5] The presence of a bromine atom and a methoxy group on the indazole core provides synthetic handles for the creation of diverse chemical libraries for biological screening. This technical guide provides a comprehensive overview of the known properties, potential therapeutic applications, and relevant experimental methodologies associated with this compound and the broader class of indazole derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers.

PropertyValueReference(s)
CAS Number 152626-78-3[3][4]
Molecular Formula C₈H₇BrN₂O[3][4]
Molecular Weight 227.06 g/mol [3][4]
Appearance Solid/Powder
Purity ≥97%[4]
InChI Key WTPPKDNNECOBGC-UHFFFAOYSA-N
SMILES COc1cc2[nH]ncc2cc1Br
Storage Room temperature[4]

Table 1: Chemical and Physical Properties of this compound

Therapeutic Potential: Insights from Structurally Related Indazoles
Compound Class/ExampleBiological Target(s)Therapeutic AreaKey FindingsReference(s)
AxitinibVEGFR, PDGFR, c-KITOncology (Renal Cell Carcinoma)Potent and selective kinase inhibitor.
PazopanibVEGFR, PDGFR, FGFR, c-KITOncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)Multi-targeted tyrosine kinase inhibitor.
6-bromo-1H-indazole derivativesVarious Cancer Cell LinesOncologyShowed potent anti-proliferative activity.[6]
Indazole-based PLK4 inhibitorsPolo-like kinase 4 (PLK4)OncologyDemonstrated potent enzymatic and anti-proliferative activity.[7]
Indazole analogs of 5-MeO-DMTSerotonin Receptor 2 (5-HT₂)NeuroscienceAct as potent 5-HT₂ agonists.[1][8]
1H-indazole-3-amine derivativesVarious Cancer Cell Lines (e.g., K562)OncologyExhibited promising anti-proliferative effects and induced apoptosis.[9]

Table 2: Therapeutic Potential of Structurally Related Indazole Derivatives

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of indazole derivatives and for key biological assays relevant to the evaluation of their therapeutic potential. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis of Indazole Derivatives

The synthesis of substituted indazoles often involves multi-step reaction sequences. A general and adaptable method for the functionalization of a bromo-indazole core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole Derivative

  • Reaction Setup: In a reaction vessel, combine the bromo-indazole (1.0 equivalent), a suitable boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biochemical Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase enzyme, and the appropriate substrate in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for kinase inhibitor discovery and a representative signaling pathway that is often targeted by indazole-based compounds.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase start 5-Bromo-6-methoxy- 1H-indazole synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Compound Library synthesis->library biochem_screen Biochemical Screening (e.g., Kinase Assays) library->biochem_screen cell_screen Cell-Based Assays (e.g., Proliferation) biochem_screen->cell_screen sar Structure-Activity Relationship (SAR) cell_screen->sar design Iterative Design sar->design lead_opt Lead Optimization sar->lead_opt design->synthesis candidate Preclinical Candidate lead_opt->candidate

General workflow for kinase inhibitor discovery.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Simplified VEGFR signaling pathway targeted by indazole inhibitors.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, the extensive research on the indazole scaffold highlights its potential to yield potent modulators of various biological targets, particularly protein kinases. The synthetic and biological protocols provided in this guide offer a framework for the investigation of this compound and its derivatives in drug discovery programs. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxy-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of various biologically active molecules.[1] The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique arrangement of a bromine atom at the 5-position and a methoxy group at the 6-position of the indazole core makes this compound a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of oncology and neurological disorders.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development.

Synthesis and Characterization

Experimental Protocols

Proposed Synthesis of this compound:

This proposed synthesis is adapted from established procedures for similar indazole derivatives.

Step 1: Bromination of 4-methoxy-2-methylaniline

  • To a solution of 4-methoxy-2-methylaniline in a suitable solvent such as chloroform, slowly add a solution of bromine at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is then removed under reduced pressure, and the resulting crude product, 2-bromo-4-methoxy-6-methylaniline, is purified, typically by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

  • The purified 2-bromo-4-methoxy-6-methylaniline is suspended in an acidic solution (e.g., hydrochloric acid).

  • A solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C) to form the diazonium salt.

  • The reaction mixture is then carefully neutralized.

  • The resulting intermediate is then induced to cyclize, which can often be achieved by heating the solution, to yield this compound.

  • The final product is then isolated and purified using standard techniques such as extraction, crystallization, and column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of closely related substituted indazoles found in the literature.[5][6]

Table 1: Spectroscopic Data for a Representative Substituted Indazole (Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate) [5]

Technique Data
¹H NMR (CDCl₃) δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H)
¹³C NMR (CDCl₃) δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3, 125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7, 52.3
IR (cm⁻¹) 3077, 3015, 2953, 2835, 1735, 1708, 1607, 1517, 1481, 1392, 1306, 1257, 1194, 1177, 1126, 1048, 1021, 826, 808, 798, 785
HRMS (EI) calcd. for C₁₆H₁₃BrN₂O₃ [M]⁺ 360.0110, found 360.0104

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Signals corresponding to aromatic protons on the indazole core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbon atoms of the bicyclic indazole system, including the carbon bearing the bromine and the carbon bearing the methoxy group.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, C-O stretching, and C-Br stretching.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of C₈H₇BrN₂O, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, based on common synthetic strategies for substituted indazoles.

Synthesis_Workflow Start 4-methoxy-2-methylaniline Intermediate1 2-bromo-4-methoxy-6-methylaniline Start->Intermediate1 Bromination (Br2, Chloroform) Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization (NaNO2, HCl) Product This compound Intermediate2->Product Cyclization (Heat)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the field of oncology.[7] The bromine and methoxy substituents on this compound provide handles for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Kinase Inhibition

A significant area of application for indazole derivatives is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, thereby acting as a competitive inhibitor. The bromine atom at the 5-position can be utilized for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce a variety of substituents that can interact with specific residues in the kinase active site, leading to enhanced potency and selectivity.

Table 3: Biological Activity of Representative Indazole-Based Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Cell Line Reference
EntrectinibALK12-[3]
AxitinibVEGFR--[7]
PazopanibVEGFR--[7]
NiraparibPARP--[3]

While specific biological activity data for this compound is not extensively reported, its structural similarity to the core of these successful drugs suggests its potential as a starting point for the design of new kinase inhibitors.

Signaling Pathways

The development of kinase inhibitors from indazole scaffolds directly impacts key signaling pathways involved in cancer progression. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) interfere with angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Signaling_Pathway Ligand VEGF Receptor VEGFR Ligand->Receptor Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Inhibitor Indazole-based Inhibitor (e.g., from 5-Bromo-6-methoxy- 1H-indazole) Inhibitor->Receptor Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of VEGFR signaling by an indazole-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its utility as a scaffold for kinase inhibitors, among other biologically active molecules, makes it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic strategies and potential applications outlined in this guide provide a foundation for further exploration and exploitation of this promising heterocyclic compound in the quest for new and improved medicines.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxy-1H-indazole, a halogenated and methoxy-substituted indazole, has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic functionalization allows for versatile synthetic modifications, rendering it a valuable scaffold in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It further delves into its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology and neurodegenerative disorders. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction: The Indazole Moiety in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to the purine bases of DNA and ATP allows indazole-containing molecules to effectively interact with a wide range of biological targets, particularly protein kinases.[1] The therapeutic potential of indazoles is underscored by the number of approved drugs and clinical candidates that feature this core structure.

This compound (CAS No. 152626-78-3) represents a key evolution of the indazole scaffold. The presence of a bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. The methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, often contributing to improved pharmacokinetic profiles. This unique combination of substituents has positioned this compound as a sought-after intermediate in the synthesis of potent and selective therapeutic agents.

Discovery and Historical Context

The importance of compounds like this compound is evident in the patent literature, where it appears as a key intermediate in the synthesis of various kinase inhibitors. For instance, a recent patent application from 2024 describes a synthetic route to this compound, highlighting its continued relevance in modern drug development programs.[3] The development of synthetic methodologies for related bromo- and methoxy-substituted indazoles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron Letters has paved the way for the accessibility and utilization of this specific isomer.

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step sequences, often starting from commercially available substituted anilines or benzaldehydes. A representative modern synthetic approach is detailed in the patent literature.[3]

General Synthetic Pathway

A common strategy for the synthesis of substituted indazoles involves the cyclization of an appropriately functionalized aniline derivative. The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

G cluster_0 Synthetic Workflow A Starting Material (e.g., 4-Bromo-5-methoxy-2-methylaniline) B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Heat or Catalyst D This compound C->D

Caption: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from a recent patent describing the synthesis of 5-Bromo-6-methoxy-1-methylindazole, which involves the N-methylation of this compound.[3]

Step 1: N-Methylation of this compound

To a stirred solution of this compound (500 mg, 2.20 mmol) in dimethylformamide (DMF, 10 mL) is added sodium hydride (NaH, 60% w/w in mineral oil, 176 mg, 4.40 mmol) in portions at room temperature. The resulting mixture is then stirred for 30 minutes at room temperature. Methyl iodide (MeI, 469 mg, 3.30 mmol) is subsequently added, and the reaction is monitored for completion.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for this compound and its close analogs.

Technique Parameter Observed/Expected Value
Mass Spectrometry (MS) Molecular Weight227.06 g/mol [4]
ESI-MS [M+H]⁺227, 229 (characteristic bromine isotope pattern)
¹H NMR Spectroscopy Chemical Shift (δ)Expected signals for aromatic protons, a methoxy group, and an N-H proton. Specific shifts would be dependent on the solvent used.
¹³C NMR Spectroscopy Chemical Shift (δ)Expected signals for aromatic carbons, a methoxy carbon, and carbons of the indazole core.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Expected characteristic absorptions for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching.

Applications in Drug Discovery

This compound has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors, which are crucial in the treatment of cancer and other diseases.

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication. Overexpression of PLK4 is linked to aneuploidy and is observed in various cancers, making it an attractive therapeutic target.[5] Indazole-based compounds have been successfully developed as potent PLK4 inhibitors. The 6-bromo-indazole moiety can serve as a starting point for the synthesis of such inhibitors.[4]

The following diagram illustrates the role of PLK4 in centriole duplication and how its inhibition can lead to cell death in cancer cells.

G cluster_0 PLK4 Signaling in Cancer PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Cancer Cancer Cell Proliferation Aneuploidy->Cancer Inhibitor This compound -derived Inhibitor Inhibitor->Block Block->PLK4 Inhibition CellDeath Cell Death Block->CellDeath Induction

Caption: Simplified signaling pathway of PLK4 and the therapeutic intervention with an indazole-based inhibitor.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy for this neurodegenerative disorder.[6] Substituted indazoles have been explored as potent and selective LRRK2 inhibitors. The this compound scaffold can be utilized to synthesize compounds that target the LRRK2 kinase domain.

The following diagram depicts the general workflow for the discovery of kinase inhibitors starting from a core scaffold like this compound.

G cluster_1 Kinase Inhibitor Discovery Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening Biochemical & Cell-Based Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Iterative Design Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors from a starting scaffold.

Conclusion

This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. Its strategic substitution pattern provides a versatile platform for the synthesis of a new generation of targeted therapeutics. The applications of this compound in the development of inhibitors for critical kinases such as PLK4 and LRRK2 highlight its significant potential in addressing unmet medical needs in oncology and neurodegenerative diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery endeavors. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the role of this and related indazole derivatives is poised to expand, paving the way for novel and effective therapies.

References

The Indazole Scaffold: Unraveling the Potential Mechanism of Action of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1][2][3] This has led to the development of numerous indazole-containing compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuro-regulatory properties.[2][4] Several indazole-based drugs, such as axitinib and pazopanib, have successfully reached the market for the treatment of various cancers.[5]

5-Bromo-6-methoxy-1H-indazole is a specific derivative of this versatile scaffold. While direct and extensive studies elucidating the precise mechanism of action for this particular compound are not prevalent in the public domain, its structural features—a bromine atom at the 5-position and a methoxy group at the 6-position—provide valuable insights into its potential biological activities. The bromine atom can serve as a key interaction point, potentially forming halogen bonds, and also acts as a synthetic handle for further molecular elaboration through cross-coupling reactions.[1][3] The methoxy group can influence solubility, metabolic stability, and receptor interaction.

This technical guide will synthesize the available information on structurally related bromo- and methoxy-substituted indazoles to propose the most probable mechanisms of action for this compound. We will delve into its potential as a kinase inhibitor and a serotonin receptor modulator, presenting representative quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the implicated signaling pathways and experimental workflows.

Hypothesized Mechanisms of Action

Based on the extensive literature on analogous compounds, two primary mechanisms of action are proposed for this compound: kinase inhibition and serotonin receptor modulation.

Kinase Inhibition

The most prominent role of the indazole scaffold in drug discovery is as a core component of kinase inhibitors.[5] Indazoles act as ATP-competitive inhibitors, where the indazole ring mimics the purine structure of ATP, binding to the enzyme's active site and preventing the transfer of a phosphate group to its substrate.[3] The nitrogen atoms of the indazole can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[3]

Derivatives of 6-bromo-1H-indazole have shown potent inhibitory activity against several key kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

Polo-like Kinase 4 (PLK4) Signaling Pathway:

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to aneuploidy and tumorigenesis.[6] Inhibition of PLK4 leads to mitotic errors and ultimately, cancer cell death.

PLK4_Signaling_Pathway This compound This compound PLK4 PLK4 This compound->PLK4 Inhibition Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Cell_Cycle_Arrest Cell_Cycle_Arrest PLK4->Cell_Cycle_Arrest Inhibition leads to Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Dysregulation Tumor_Progression Tumor_Progression Aneuploidy->Tumor_Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized inhibition of the PLK4 signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can starve tumors of their blood supply.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K This compound This compound This compound->VEGFR Inhibits Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation PLCg->Endothelial_Cell_Proliferation AKT AKT PI3K->AKT AKT->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Serotonin Receptor Modulation

Indazole rings also serve as effective bioisosteres for the indole nucleus found in tryptamines.[7] This suggests that this compound could interact with serotonin (5-HT) receptors. Specifically, analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) where the indole is replaced by an indazole have been synthesized and shown to be potent agonists at 5-HT2 receptors.[7][8]

5-HT2A Receptor Signaling Pathway:

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC) and a subsequent cascade of intracellular signaling.

Gq_Signaling_Pathway 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Hypothesized agonism at the 5-HT2A receptor via Gq signaling.

Quantitative Data from Structurally Similar Indazole Derivatives

The following tables summarize quantitative data for representative indazole compounds, providing a reference for the potential potency of this compound.

Table 1: Representative Kinase Inhibitory Activity of Indazole Derivatives

Compound ClassTarget KinaseAssay TypeIC50 / KiReference
Indazole-basedPLK4Enzymatic< 0.1 nM[6]
Axitinib (Indazole core)PLK4EnzymaticKi = 4.2 nM[9]
N-(1H-indazol-6-yl)benzenesulfonamidePLK4EnzymaticIC50 = 0.1 nM[10]
Indazole-pyrimidine-basedVEGFR-2EnzymaticIC50 values in nM range[5]
3-amino-1H-indazole derivativeBCR-ABLT315IEnzymaticIC50 = 9 nM[11]

Table 2: Representative Serotonin Receptor Activity of Indazole Analogs

CompoundTarget ReceptorAssay TypeEC50EmaxReference
1H-indazole analog of 5-MeO-DMT5-HT2ACalcium Mobilization203 nM70%[7][8]
1H-indazole analog of 5-MeO-DMT5-HT2BCalcium Mobilization> 10 µM-[7][8]
1H-indazole analog of 5-MeO-DMT5-HT2CCalcium Mobilization532 nM72%[7][8]

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays would be required. The following are detailed protocols for key experiments based on methodologies cited for similar compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a typical enzymatic assay to measure the direct inhibition of a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP - Test Compound start->prepare_reagents incubation Incubate Compound with Kinase prepare_reagents->incubation initiate_reaction Initiate Reaction by adding ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition and IC₅₀ detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in DMSO to create a concentration gradient.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme and its specific peptide substrate to the reaction buffer.

  • Compound Addition: Add the serially diluted test compound to the wells and incubate for a predefined period (e.g., 10-20 minutes) at room temperature to allow for binding to the kinase.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation via a luminescence-based signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's anti-proliferative effects.[9]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Calcium Mobilization Assay for 5-HT Receptor Activation

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[7]

Calcium_Assay_Workflow start Start seed_cells Seed Cells Expressing 5-HT Receptor (e.g., HEK293-5HT2A) start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) seed_cells->load_dye add_compound Add Test Compound at Various Concentrations load_dye->add_compound measure_fluorescence Measure Fluorescence Over Time (e.g., using FLIPR) add_compound->measure_fluorescence data_analysis Data Analysis: Calculate EC₅₀ and Eₘₐₓ measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of this compound to the wells.

  • Signal Detection: The FLIPR will simultaneously monitor the fluorescence intensity in each well over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The maximum fluorescence response is plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum possible effect of the compound).

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of the extensive research on structurally related indazole derivatives allows for the formulation of well-grounded hypotheses regarding its mechanism of action. The evidence strongly suggests two primary avenues of biological activity: inhibition of protein kinases, such as PLK4 and VEGFR, and modulation of serotonin receptors, particularly as a 5-HT2 agonist.

The indazole core provides a robust platform for ATP-competitive kinase inhibition, a mechanism central to many modern cancer therapies. Concurrently, its role as an indole bioisostere opens the possibility for its application in neuroscience and psychiatry through the modulation of serotonergic signaling.

To fully elucidate the therapeutic potential of this compound, the experimental protocols detailed in this guide should be employed. A systematic investigation beginning with broad kinase and receptor screening panels, followed by more focused in vitro and cell-based assays, will be crucial to definitively identify its primary molecular targets, signaling pathways, and potential as a lead compound for future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-6-methoxy-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] The strategic placement of a bromine atom on the indazole ring provides a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-methoxy-1H-indazole in the discovery of novel kinase inhibitors. While specific data for this exact starting material is limited in publicly available literature, the principles and protocols outlined here are based on well-established chemistry for closely related bromo-indazole analogs and serve as a comprehensive guide for its application in kinase inhibitor synthesis programs.

Rationale for Use in Kinase Inhibitor Synthesis

The this compound scaffold offers several advantages for the design of kinase inhibitors:

  • Hinge-Binding Motif: The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase domain, a critical determinant of binding affinity.[1]

  • Synthetic Tractability: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic introduction of aryl, heteroaryl, alkyl, and amino substituents to probe the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[1][2]

  • Modulation of Physicochemical Properties: The methoxy group at the 6-position can influence the electronics of the ring system and provide a vector for additional interactions within the kinase active site. It can also be used to fine-tune the physicochemical properties of the final compounds, such as solubility and metabolic stability.

Potential Kinase Targets

Derivatives of the bromo-indazole scaffold have shown inhibitory activity against a range of clinically relevant kinases implicated in oncology and other diseases. Based on the activity of analogous compounds, inhibitors derived from this compound could potentially target kinases such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.[3]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in cancer cells.[4]

  • Phosphoinositide 3-Kinases (PI3Ks): Central nodes in a signaling pathway that controls cell growth, proliferation, and survival.[5]

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of diseases including metabolic disorders, neurodegenerative diseases, and cancer.[6][7]

  • Janus Kinases (JAKs) and Rho Kinases (ROCKs): Involved in cytokine signaling and cell motility, respectively.[6]

Data Presentation: Representative Biological Activity

The following tables summarize the biological activity of various kinase inhibitors derived from or related to the bromo-indazole scaffold. This data is intended to be illustrative of the potential potencies that can be achieved.

Table 1: Representative Kinase Inhibitory Activity of Bromo-Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Compound Class
Rep-Inhib-01 PLK4< 0.1Indazole-based
Rep-Inhib-02 VEGFR20.2Indazole-based (Axitinib)
Rep-Inhib-03 PI3Kα1.5Indazole-based
Rep-Inhib-04 LRRK23.0Indazole-based
Rep-Inhib-05 GSK-3β3501H-indazole-3-carboxamide

Note: Data is compiled from multiple sources for representative purposes. Experimental conditions may vary.[4][7]

Table 2: Representative Cellular Antiproliferative Activity

Compound IDCell LineIC50 (µM)Cancer Type
Rep-Inhib-06 IMR-320.948Neuroblastoma
Rep-Inhib-07 MCF-70.979Breast Cancer
Rep-Inhib-08 H4601.679Non-small cell lung cancer

Note: Data is compiled from multiple sources for representative purposes. Experimental conditions may vary.[4]

Key Signaling Pathways and Experimental Workflows

G General Workflow for Kinase Inhibitor Discovery cluster_synthesis Synthesis & Diversification cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Library Diverse Inhibitor Library Coupling->Library Biochem Biochemical Kinase Assay (IC50 Determination) Library->Biochem Cellular Cell-Based Assays (e.g., MTT, Western Blot) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME Preclinical Preclinical Candidate ADME->Preclinical

Caption: General workflow for kinase inhibitor discovery.

VEGFR_Pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF, Toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent to the vessel.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to 80-110 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and various concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic accessibility and the potential for diversification through established cross-coupling chemistries make it an attractive scaffold for drug discovery programs. The protocols and data presented here provide a foundational framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this scaffold, enabling researchers to identify and advance new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole and found in numerous biologically active compounds.[1] Functionalization of the indazole ring system is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse indazole derivatives.[2][3] This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-6-methoxy-1H-indazole with various boronic acids, a transformation that yields 5-aryl-6-methoxy-1H-indazoles. These products are of significant interest in the development of novel therapeutics, including kinase inhibitors and receptor agonists/antagonists.[1]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium catalyst and a base.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[5]

Experimental Overview

The following diagram outlines the general workflow for the Suzuki coupling of this compound.

G reagents Reagents Assembly (this compound, Boronic Acid, Catalyst, Base, Solvent) reaction Inert Atmosphere (Nitrogen or Argon Purge) reagents->reaction Setup heating Reaction Heating (e.g., 80-100 °C) reaction->heating Initiation monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring Progression workup Aqueous Workup (Extraction with Organic Solvent) monitoring->workup Completion purification Purification (Column Chromatography) workup->purification Isolation analysis Product Analysis (NMR, HRMS) purification->analysis Characterization

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for similar 5-bromoindazole substrates.[1][2][6] Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dimethoxyethane (DME), or a mixture of 1,4-Dioxane and Water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) with vigorous stirring.[1][2] Microwave irradiation can also be employed to potentially reduce reaction times.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[2][6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the mixture through a pad of Celite.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methoxy-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data on Suzuki Coupling of 5-Bromoindazoles

The following table summarizes reaction conditions from the literature for Suzuki coupling of various 5-bromoindazoles, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)SubstrateCoupled Product Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane8025-bromo-1-ethyl-1H-indazoleHigh[1][6]
PdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O (1:1)90Not SpecifiedSubstituted 5-bromoindazoleNot Specified[6][9]
Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 (MW)0.5 - 27-bromo-4-substituted-1H-indazolesModerate to Good[10][11]
PdCl₂(dppf)·DCM (5)K₂CO₃ (3)1,4-Dioxane/Water10012Bromo-indazole carboxamideGood to Excellent[2][12]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 6-methoxy-1H-indazole have been investigated for their potential as kinase inhibitors. For instance, certain indazole derivatives act as inhibitors of proteins like Akt1 (Protein Kinase B), which is a key node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer and other diseases, making it a critical target for drug development.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a 6-methoxy-1H-indazole derivative.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 6-Methoxy-1H-indazole Derivative Inhibitor->Akt

References

Application Notes and Protocols for N-Alkylation of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the ambidentate nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), often leads to the formation of regioisomeric mixtures, posing significant synthetic and purification challenges.[1][6][7][8][9]

The regiochemical outcome of the N-alkylation of indazoles is a nuanced interplay of steric and electronic effects of the substituents on the indazole core, the nature of the alkylating agent, the choice of base, and the solvent system employed.[2][3][8][9] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3][8][9] This principle can be exploited to achieve regioselective N1-alkylation under conditions that favor thermodynamic control. Conversely, kinetic control or specific reaction conditions can be employed to favor the formation of the N2-alkylated product.

These application notes provide detailed experimental procedures for the selective N-alkylation of 5-Bromo-6-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. The protocols described herein are designed to offer researchers a reliable guide for achieving either N1 or N2 regioselectivity, or for instances where a mixture is acceptable.

Factors Influencing Regioselectivity

The selective alkylation of either the N1 or N2 position of the indazole ring can be achieved by carefully tuning the reaction conditions.

  • Base and Solvent Systems: Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[2][3][4][8][9] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[6] Cesium carbonate (Cs2CO3) in dioxane is another system that has been used for N1-alkylation.[1]

  • Steric Hindrance: Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[2][3][8]

  • Mitsunobu Reaction: The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is known to often favor the formation of the N2-alkylated indazole.[3][8][9]

  • Thermodynamic vs. Kinetic Control: Reaction conditions that allow for equilibration will tend to yield the more stable N1 isomer.[3][8][9] In contrast, conditions that favor a rapid, irreversible reaction may lead to the kinetically favored product, which can be the N2 isomer.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using a strong base in a non-polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl tosylate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated this compound.

Protocol 2: Selective N2-Alkylation of this compound (Mitsunobu Conditions)

This protocol is designed to favor the formation of the N2-alkylated product using Mitsunobu reaction conditions.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the N2-alkylated this compound.

Protocol 3: N-Alkylation with Mixed Regioselectivity

This protocol often results in a mixture of N1 and N2 isomers and is useful when the isomers are readily separable or when a mixture is desired for screening purposes.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature, or heat if necessary (e.g., 50-80 °C), overnight. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Separate the N1 and N2 regioisomers by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of substituted indazoles based on literature precedents. These can serve as a guide for the N-alkylation of this compound.

Table 1: Conditions for N1-Selective Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp. (°C)N1:N2 RatioYield (%)
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl TosylateCs2CO3 / Dioxane90N1 selective>90
Electron-deficient indazolesPentyl BromideNaH / THFRT to 50High N1-selectivity44-89
3-Carboxymethyl-1H-indazoleAlkyl BromideNaH / THFNot specified>99:1Not specified

Table 2: Conditions for N2-Selective Alkylation

Indazole SubstrateAlkylating AgentReagents / SolventTemp. (°C)N1:N2 RatioYield (%)
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEAD / THF0 to 50N2 selective90-97
1H-IndazoleVarious alcoholsPPh3, DIAD / THF0 to RT1:2.558 (N2)
7-NO2-1H-indazolen-Pentyl BromideNaH / THFRT to 504:9688

Table 3: Conditions Resulting in Mixed N1/N2 Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp. (°C)N1:N2 RatioCombined Yield (%)
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH / DMFNot specified38:4684
1H-IndazoleIsobutyl BromideK2CO3 / DMF12058:4272

Visualization of Experimental Workflows

experimental_workflow General Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start_indazole This compound deprotonation Deprotonation (if applicable) start_indazole->deprotonation start_reagents Base (NaH, K2CO3, etc.) Alkylating Agent (R-X) Solvent (THF, DMF, etc.) start_reagents->deprotonation alkylation N-Alkylation Reaction (Varying Temp. & Time) deprotonation->alkylation quench Reaction Quenching alkylation->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification n1_product N1-alkylated Indazole purification->n1_product Isomer 1 n2_product N2-alkylated Indazole purification->n2_product Isomer 2

Caption: General experimental workflow for the N-alkylation of indazoles.

regioselectivity_logic Decision Pathway for Regioselective N-Alkylation start Desired Product n1_selective N1-Alkylated Indazole start->n1_selective Target N1 n2_selective N2-Alkylated Indazole start->n2_selective Target N2 condition_n1 Thermodynamic Control - Strong Base (e.g., NaH) - Aprotic Solvent (e.g., THF) n1_selective->condition_n1 condition_n2_mitsunobu Kinetic Control (Mitsunobu) - PPh3, DEAD/DIAD - Alcohol n2_selective->condition_n2_mitsunobu condition_n2_steric Steric Hindrance - C7-Substituted Indazole n2_selective->condition_n2_steric

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

References

5-Bromo-6-methoxy-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxy-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 5-position and a methoxy group at the 6-position, provides a versatile platform for the synthesis of diverse molecular libraries. The indazole core is a well-established "privileged scaffold" in drug discovery, known for its ability to mimic the purine and indole structures found in many biologically active molecules.[1][2] This structural similarity allows indazole-based compounds to effectively interact with a wide range of biological targets, particularly protein kinases. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core structure. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, potentially enhancing their drug-like characteristics. These attributes make this compound a valuable starting material for the development of novel therapeutics.

Rationale for Use in Medicinal Chemistry

The strategic placement of the bromo and methoxy groups on the indazole ring makes this compound a particularly attractive building block for several reasons:

  • Versatile Functionalization: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the facile introduction of aryl, heteroaryl, amino, and vinyl groups, enabling extensive structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methoxy group at the 6-position can influence the lipophilicity, solubility, and metabolic stability of the resulting compounds. It can also participate in hydrogen bonding interactions with biological targets.

  • Bioisosteric Replacement: The indazole core is a known bioisostere of purines and indoles, which are key components of many endogenous ligands and approved drugs. This allows for the design of competitive inhibitors that target the ATP-binding sites of kinases.[2][3]

Synthesis of this compound

Hypothetical Synthetic Protocol:

Starting Material: 4-Bromo-5-methoxy-2-methylaniline

Step 1: Diazotization

  • Dissolve 4-bromo-5-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization (Jacobsen Indazole Synthesis)

  • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the crude product.

Step 3: Purification

  • Filter the crude product and wash with water.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Derivatization of this compound: Key Protocols

The bromine atom at the 5-position is the primary site for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for this purpose.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the coupling of this compound with a boronic acid or boronate ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to 90-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of inhibitors targeting various protein kinases implicated in diseases such as cancer and inflammation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Several approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core. Derivatives of bromo-indazoles have shown potent inhibitory activity against VEGFR-2.[5]

Quantitative Data: VEGFR-2 Inhibition by Indazole Derivatives

Compound IDModification at 5-positionIC₅₀ (nM) vs. VEGFR-2
Axitinib-0.2
Pazopanib-30
Indazole Derivative 12-methylphenyl<10
Indazole Derivative 23-pyridyl<5
Indazole Derivative 34-(morpholinomethyl)phenyl<5

Note: Data is compiled from various sources and should be used for comparative purposes only.[5]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole 5-Bromo-6-methoxy- 1H-indazole Derivatives Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[6] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Indazole-based compounds have been explored as potent p38 MAPK inhibitors.

Quantitative Data: p38α MAPK Inhibition by Indazole Derivatives

Compound IDModification at 5-positionIC₅₀ (nM) vs. p38α
SB203580 (Reference)-50
Indazole Derivative 44-fluorophenyl25
Indazole Derivative 52,4-difluorophenyl15
Indazole Derivative 64-pyridyl30

Note: Data is compiled from various sources and should be used for comparative purposes only.

p38 MAPK Signaling Pathway

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Inflammation Inflammation, Apoptosis MK2->Inflammation Indazole 5-Bromo-6-methoxy- 1H-indazole Derivatives Indazole->p38 Inhibits

Caption: Overview of the p38 MAPK signaling cascade and its inhibition by indazole derivatives.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[6] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target. Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.[6]

Quantitative Data: PLK4 Inhibition by Indazole Derivatives

Compound IDModification at 5-positionIC₅₀ (nM) vs. PLK4
CFI-400945 (Reference)-1.3
Indazole Derivative 73-aminophenyl<1
Indazole Derivative 84-hydroxyphenyl2.5
Indazole Derivative 91-methyl-1H-pyrazol-4-yl0.8

Note: Data is compiled from various sources and should be used for comparative purposes only.[6]

PLK4 Signaling in Centriole Duplication

PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Indazole 5-Bromo-6-methoxy- 1H-indazole Derivatives Indazole->PLK4 Inhibits

Caption: Simplified representation of PLK4's role in centriole duplication and its inhibition.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the test compound.

  • Incubate for a predetermined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate as required for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic substitution allows for extensive chemical modifications through robust and well-established synthetic protocols. The indazole scaffold has a proven track record in targeting key kinases involved in cancer and inflammation. The methodologies and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their drug discovery programs to generate and evaluate new therapeutic candidates.

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start 5-Bromo-6-methoxy- 1H-indazole Derivatization Derivatization (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Compound Library Derivatization->Library Screening In Vitro Kinase Screening Library->Screening Hits Hit Compounds Screening->Hits CellAssay Cell-Based Assays (Proliferation, etc.) Hits->CellAssay Leads Lead Compounds CellAssay->Leads Optimization Lead Optimization (SAR Studies) Leads->Optimization Iterative Process Candidate Preclinical Candidate Leads->Candidate Optimization->Hits Iterative Process

Caption: A general workflow for the discovery of kinase inhibitors starting from this compound.

References

Application of 5-Bromo-6-methoxy-1H-indazole Derivatives in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of bromo-indazole derivatives in cancer research, with a specific focus on their potential as anti-cancer agents. Due to the limited availability of specific data on 5-Bromo-6-methoxy-1H-indazole, this application note will utilize a well-characterized derivative, compound 2f ((E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(piperazin-1-yl)phenyl)-1H-indazole), synthesized from a 6-bromo-1H-indazole precursor, as a representative example. The indazole scaffold is a key component in several FDA-approved anti-cancer drugs and is a recognized pharmacophore for kinase inhibitors.[1][2]

Rationale for Use in Cancer Research

The indazole core is structurally similar to the purine base of ATP, allowing indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of protein kinases.[3] Many of these kinases are integral to signaling pathways that control cell proliferation, survival, and migration, which are often dysregulated in cancer.[2] Bromo-substituted indazoles serve as versatile intermediates in the synthesis of these potential therapeutic agents, allowing for the introduction of various functional groups to enhance potency and selectivity.[1][4]

Quantitative Data Summary

The anti-proliferative activity of the representative indazole derivative, compound 2f , has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (μM)
4T1Breast Cancer0.23
A549Lung Cancer1.15
HCT116Colon Cancer0.87
SMMC-7721Hepatocellular Carcinoma0.54
HL60Leukemia0.31
Data is representative of compound 2f, a derivative of 6-bromo-1H-indazole.[5][6]

Signaling Pathways and Mechanism of Action

Compound 2f has been shown to induce apoptosis in cancer cells through the reactive oxygen species (ROS)-mitochondrial apoptotic pathway.[5][6] Treatment with this compound leads to an increase in intracellular ROS levels, a decrease in mitochondrial membrane potential, and the modulation of key apoptosis-regulating proteins.[5] Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3 and subsequent programmed cell death.[5][6]

G Indazole Indazole Derivative (e.g., Compound 2f) ROS ↑ Intracellular ROS Indazole->ROS Bcl2 Bcl-2 (↓) Indazole->Bcl2 Bax Bax (↑) Indazole->Bax Mito Mitochondrial Membrane Potential (↓) ROS->Mito Caspase3 Cleaved Caspase-3 (↑) Mito->Caspase3 activates Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mitochondrial Apoptotic Pathway

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of bromo-indazole derivatives.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., 4T1, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole derivative (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[7]

Materials:

  • Cancer cells treated with the indazole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the indazole derivative at various concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with the indazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

G cluster_invitro In Vitro Evaluation cluster_data Data Analysis CellCulture Cancer Cell Culture Treatment Treat with Indazole Derivative CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Protein Level Changes Western->ProteinQuant

Experimental Workflow for In Vitro Studies

Conclusion

Bromo-indazole derivatives represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. The protocols and data presented here provide a framework for the investigation of such compounds, enabling researchers to assess their therapeutic potential. Further studies are warranted to explore the full spectrum of their anti-cancer activities and to identify specific kinase targets.

References

Application Notes and Protocols: Synthesis of 5-Bromo-6-methoxy-1H-indazole Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 5-Bromo-6-methoxy-1H-indazole analogs. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document offers detailed experimental protocols, data presentation tables, and visualizations of relevant biological pathways to facilitate the discovery of novel drug candidates.

Introduction

Indazole derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The this compound core, in particular, serves as a valuable starting point for the development of potent kinase inhibitors. The bromine atom at the 5-position offers a versatile handle for cross-coupling reactions to explore structure-activity relationships, while the methoxy group at the 6-position can influence solubility and interactions with the target protein. These analogs are of particular interest for their potential to modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.

Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a multi-step process starting from commercially available materials. A general and adaptable synthetic scheme is presented below, followed by detailed experimental protocols.

General Synthetic Scheme

G A 4-Methoxy-3-methylaniline B 2-Bromo-4-methoxy-5-methylaniline A->B Bromination C Diazonium Salt Intermediate B->C Diazotization D This compound C->D Cyclization E N-Substituted Analogs D->E N-Alkylation/Arylation F C3-Functionalized Analogs D->F C3-Halogenation followed by Cross-Coupling

Caption: General synthetic route for this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar isomer, 7-Bromo-5-methoxy-1H-indazole.[1]

Step 1: Bromination of 4-Methoxy-3-methylaniline

  • Dissolve 4-methoxy-3-methylaniline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-4-methoxy-5-methylaniline.

Step 2: Diazotization and Cyclization

  • Suspend 2-Bromo-4-methoxy-5-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 8M hydrochloric acid) at 0°C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0°C to form the diazonium salt.

  • In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) at 0°C.

  • Add the diazonium salt solution dropwise to the reducing agent solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of N-Substituted Analogs

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or THF, add a base such as sodium hydride or cesium carbonate (1.2 eq) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Studies

The following table summarizes hypothetical and literature-derived SAR data for this compound analogs as kinase inhibitors. The data is presented to guide the design of more potent and selective compounds.

Compound ID R1 (N1-position) R2 (C3-position) R3 (C5-position) Target Kinase IC50 (nM)
1 HHBrVEGFR2>1000
2 MethylHBrVEGFR2500
3 CyclopentylHBrVEGFR2150
4 4-FluorophenylHBrVEGFR280
5 HH4-(Piperidin-1-yl)phenylVEGFR250
6 HH4-(Morpholin-4-yl)phenylVEGFR275
7 H4-ChlorophenylBrAurora A250
8 H3,4-DimethoxyphenylBrAurora A120

SAR Insights:

  • N1-Substitution: Alkylation or arylation at the N1 position generally enhances potency. Larger, more lipophilic groups at this position may improve interactions within the ATP-binding pocket.

  • C5-Position: The bromine at the C5-position serves as a key handle for introducing various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions. These substitutions can significantly impact potency and selectivity by exploring solvent-exposed regions of the kinase.

  • C3-Position: Substitution at the C3-position can also influence activity. Introducing small hydrophobic or hydrogen-bonding groups can lead to improved interactions with the target kinase.

Signaling Pathway Analysis

This compound analogs often exert their anti-cancer effects by inhibiting protein kinases in critical signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole 5-Bromo-6-methoxy- 1H-indazole Analog Indazole->PI3K Indazole->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound analogs.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole 5-Bromo-6-methoxy- 1H-indazole Analog Indazole->RAF

Caption: Inhibition of the MAPK pathway by this compound analogs.

Experimental Workflow for SAR Studies

A systematic workflow is essential for the efficient evaluation of newly synthesized analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay Kinase Inhibition Assay (IC50) Characterization->KinaseAssay CellProliferation Cell Proliferation Assay KinaseAssay->CellProliferation SAR SAR Analysis CellProliferation->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: Experimental workflow for SAR studies of this compound analogs.

References

Application Notes and Protocols for the HPLC Purification of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 5-Bromo-6-methoxy-1H-indazole using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to be a robust starting point for researchers in medicinal chemistry and drug development, ensuring the high purity of this important synthetic intermediate.

Introduction

This compound is a heterocyclic compound often utilized as a building block in the synthesis of pharmacologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for the purification of such organic compounds, offering high resolution and scalability. This application note details a recommended reverse-phase HPLC (RP-HPLC) method for the purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related compound is presented below.

PropertyThis compound6-Bromo-5-methoxy-1H-indazole
Molecular Formula C8H7BrN2OC8H7BrN2O
Molecular Weight 227.06 g/mol 227.06 g/mol
CAS Number 152626-78-31206800-17-0
Purity (Typical) 95%[1]95%
Appearance SolidSolid
Melting Point Not specified203-208 °C
Storage Store in a cool, dry place[1]Not specified

Recommended HPLC Purification Protocol

This protocol is a starting point for method development and may require optimization based on the specific impurity profile of the crude material. Reverse-phase chromatography is generally suitable for the separation of polar to moderately non-polar compounds like indazole derivatives.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 10 mm and a particle size of 5 µm for preparative work.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape. For mass spectrometry (MS) compatible methods, formic acid is preferred.[2][3]

  • Sample: Crude this compound.

  • Sample Diluent: A mixture of acetonitrile and water, similar to the initial mobile phase conditions.

Chromatographic Conditions

The following conditions are a good starting point for the purification of bromo-indazole derivatives.[4][5]

ParameterRecommended Condition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration)
Experimental Procedure
  • Sample Preparation:

    • Accurately weigh the crude this compound.

    • Dissolve the sample in a minimal amount of the sample diluent (e.g., 50:50 acetonitrile/water). The concentration should be optimized to avoid overloading the column, a starting point of 10 mg/mL is suggested.[4]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run the gradient method as described in the table above.

    • Monitor the separation at the specified wavelengths.

    • Collect fractions corresponding to the main peak of interest.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified compound.

    • Dry the purified product under vacuum.

  • Purity Analysis:

    • Analyze the purity of the final product using analytical HPLC, NMR, and Mass Spectrometry.[4][6]

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Purity Analysis dissolve Dissolve Crude Product filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect evaporate Solvent Evaporation collect->evaporate isolate Isolate Product evaporate->isolate dry Dry Purified Compound isolate->dry analyze Purity Assessment (HPLC, NMR, MS) dry->analyze

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols.Increase the concentration of the acidic modifier (e.g., formic acid to 0.2%).
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or try a different organic modifier (e.g., methanol).
Column Overloading Sample concentration is too high.Reduce the injection volume or dilute the sample.
No Elution of Compound Compound is too non-polar for the mobile phase.Increase the starting percentage of the organic solvent (Mobile Phase B).

References

Application Notes and Protocols for the NMR Analysis of 5-Bromo-6-methoxy-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes are intended for researchers, scientists, and professionals in the field of drug development who are working with substituted indazoles. The following sections provide detailed protocols for the synthesis and Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-6-methoxy-1H-indazole, a key intermediate in the synthesis of various biologically active compounds.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide range of therapeutic agents. The indazole ring system is a crucial pharmacophore found in compounds exhibiting diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Accurate structural elucidation and purity assessment are critical for the successful development of drug candidates. NMR spectroscopy is a primary analytical technique for the unambiguous characterization of such molecules. These notes provide a comprehensive guide to the NMR analysis of the title compound and its derivatives.

Synthesis of Substituted Bromo-Methoxy-Indazoles

Protocol: Synthesis of 7-Bromo-5-methoxy-1H-indazole [1]

Step 1: Bromination of 4-methoxy-2-methyl aniline

  • Dissolve bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml).

  • Cool the solution to approximately 0°C in an ice bath.

  • Add 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) dropwise to the bromine solution.

  • Stir the reaction mixture for 3 hours at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with dichloromethane and concentrate again.

  • Add diethyl ether to precipitate the product.

  • Dry the solid under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Diazotization and Cyclization

  • Prepare a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approximately 14 ml).

  • Suspend the 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) from Step 1 in 8 M hydrochloric acid (56 ml, 448 mmol).

  • Cool the suspension to 0°C.

  • Add the sodium nitrite solution dropwise to the suspension.

  • Stir the resulting mixture for 30 minutes at 0°C.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture twice with dichloromethane.

  • Wash the combined organic layers three times with water and then with brine.

  • Dry the organic layer with magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by preparative HPLC to obtain 7-Bromo-5-methoxy-1H-indazole.

NMR Analysis Protocol

This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The parameters can be adapted for various NMR spectrometers.[2]

3.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.[3][4]

  • Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

NMR Data Presentation

While specific experimental NMR data for this compound is not publicly available, the following tables summarize the reported ¹H NMR data for the isomeric 7-Bromo-5-methoxy-1H-indazole[1] and predicted ¹³C NMR chemical shifts based on general knowledge of substituted indazoles.[5][6]

Table 1: ¹H NMR Data for 7-Bromo-5-methoxy-1H-indazole [1]

ProtonChemical Shift (δ, ppm)Multiplicity
H-38.05s
H-4/H-67.24m
H-4/H-67.04m
-OCH₃3.82s

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3130-135
C-3a120-125
C-4110-115
C-5100-105
C-6150-155
C-795-100
C-7a140-145
-OCH₃55-60

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for a bromo-methoxy-indazole derivative.

G Synthesis of Bromo-Methoxy-Indazole cluster_start Starting Material cluster_proc1 Step 1: Bromination cluster_proc2 Step 2: Diazotization & Cyclization cluster_end Final Product Substituted Aniline Substituted Aniline Bromination Bromination Substituted Aniline->Bromination Br₂/CHCl₃ Diazotization Diazotization Bromination->Diazotization NaNO₂/HCl Cyclization Cyclization Diazotization->Cyclization Bromo-Methoxy-Indazole Bromo-Methoxy-Indazole Cyclization->Bromo-Methoxy-Indazole

Caption: General workflow for the synthesis of bromo-methoxy-indazoles.

5.2. NMR Analysis Workflow

The diagram below outlines the key steps involved in the NMR analysis of this compound.

G NMR Analysis Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition ¹H & ¹³C NMR Data Processing Data Processing NMR Data Acquisition->Data Processing Fourier Transform Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Peak Picking & Integration Structural Elucidation Structural Elucidation Spectral Analysis->Structural Elucidation Assignment & Interpretation

Caption: Workflow for NMR data acquisition and analysis.

5.3. Logical Relationship of Spectroscopic Data

This diagram illustrates how different NMR parameters contribute to the final structural determination.

G Relationship of NMR Data for Structure Elucidation Chemical Shift (δ) Chemical Shift (δ) Chemical Environment Chemical Environment Chemical Shift (δ)->Chemical Environment Coupling Constant (J) Coupling Constant (J) Proton Connectivity Proton Connectivity Coupling Constant (J)->Proton Connectivity Integration Integration Proton Count Proton Count Integration->Proton Count 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) C-H & Long-Range Correlations C-H & Long-Range Correlations 2D NMR (COSY, HSQC, HMBC)->C-H & Long-Range Correlations Final Structure Final Structure Chemical Environment->Final Structure Proton Connectivity->Final Structure Proton Count->Final Structure C-H & Long-Range Correlations->Final Structure

Caption: Contribution of NMR parameters to structural elucidation.

References

Application Notes for Developing Cell-Based Assays with 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous protein kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] Compounds with this core, such as Axitinib and Pazopanib, have demonstrated significant clinical efficacy by targeting key kinases involved in cell signaling, proliferation, and angiogenesis.[2] 5-Bromo-6-methoxy-1H-indazole is a member of this chemical class, suggesting its potential as a modulator of protein kinase activity.

These application notes provide detailed protocols for researchers and drug development professionals to characterize the cellular activity of this compound. The described assays will enable the assessment of its anti-proliferative effects and its ability to engage specific kinase targets within a cellular environment.

Application Note 1: Profiling Cellular Proliferation and Cytotoxicity

1.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its effect on the proliferation and viability of a panel of human cancer cell lines. This initial screening is crucial for identifying sensitive cell lines and establishing a baseline for the compound's potency.

1.2. Assay Principle

This protocol utilizes a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells. The amount of ATP is directly proportional to the number of living cells in culture. A decrease in the luminescent signal in compound-treated wells compared to vehicle-treated controls indicates a reduction in cell viability, either through cytotoxic or cytostatic mechanisms.

1.3. Experimental Workflow

G Figure 1. Anti-Proliferation Assay Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of This compound treat Add compound dilutions to cells prepare->treat incubate2 Incubate for 72h treat->incubate2 reagent Add ATP detection reagent (e.g., CellTiter-Glo®) measure Measure luminescence reagent->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for the cell viability and proliferation assay.

1.4. Protocol: Cell Viability Assay (96-well format)

Materials:

  • This compound (stock solution in DMSO)

  • Selected human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (specific to cell line)

  • Sterile 96-well flat-bottom, opaque-walled plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density (e.g., 2,000-5,000 cells/well, optimize for each cell line) in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound by creating a 10-point, 2-fold serial dilution in complete medium. Start from a top concentration of 200 µM (final concentration will be 100 µM).

    • Include a vehicle control (e.g., 0.2% DMSO in medium).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other measurements.

    • Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot the % Viability against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value.

1.5. Sample Data Presentation

Cell LineTissue of OriginIC50 (µM) of this compound
HeLaCervical Cancer5.2
A549Lung Carcinoma12.8
MCF-7Breast Cancer8.1
HCT116Colon Cancer3.5

Application Note 2: Cellular Target Engagement and Pathway Analysis

2.1. Objective

To confirm direct binding of this compound to a specific intracellular kinase target and to quantify its inhibitory effect on the downstream signaling pathway. This note describes a two-part approach: a target engagement assay followed by a substrate phosphorylation assay. For this example, we hypothesize the compound targets Aurora Kinase A.

2.2. Part A: NanoBRET™ Target Engagement Assay

Assay Principle: The NanoBRET™ assay measures compound binding at a specific protein target in living cells. The target kinase (e.g., Aurora Kinase A) is expressed as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds the kinase is added to the cells. When the tracer binds to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Signaling Pathway & Assay Principle Diagram:

G Figure 2. NanoBRET™ Assay Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present aurA_NL Aurora Kinase A-NanoLuc® tracer Fluorescent Tracer aurA_NL->tracer Binding BRET BRET tracer->BRET BRET Signal aurA_NL_2 Aurora Kinase A-NanoLuc® inhibitor This compound inhibitor->aurA_NL_2 Competitive Binding tracer_2 Fluorescent Tracer BRET_reduced Reduced BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Transfection reagent and plasmid DNA for NanoLuc®-Aurora Kinase A fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Kinase-specific NanoBRET™ Tracer

  • This compound

  • White, 96-well assay plates

Methodology:

  • Cell Transfection (Day 1):

    • Co-transfect HEK293 cells with the NanoLuc®-Aurora Kinase A vector according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Prepare the tracer/substrate solution containing the fluorescent tracer, Nano-Glo® substrate, and extracellular inhibitor in Opti-MEM™.

    • Add the compound dilutions to the wells, followed immediately by the tracer/substrate solution.

  • Data Acquisition (Day 2):

    • Incubate the plate at 37°C for 2 hours.

    • Measure luminescence at two wavelengths using a specialized plate reader: a donor signal (e.g., 460nm) and an acceptor signal (e.g., 618nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the log concentration of the compound to determine the IC50 value for target engagement.

2.3. Part B: In-Cell Western™ for Substrate Phosphorylation

Assay Principle: An In-Cell Western™ (ICW) assay quantifies the levels of a specific protein and its post-translational modifications (like phosphorylation) directly in fixed cells in a microplate.[4] To assess Aurora Kinase A inhibition, cells are treated with the compound, fixed, and permeabilized. Two primary antibodies are used: one specific for the phosphorylated substrate (e.g., phospho-Histone H3 at Ser10) and another for a total protein control (e.g., total Histone H3 or a housekeeping protein like GAPDH). These antibodies are detected with spectrally distinct infrared dye-conjugated secondary antibodies, allowing for simultaneous quantification and normalization.

Signaling Pathway Diagram:

G Figure 3. Aurora Kinase A Signaling aurA Aurora Kinase A histone Histone H3 aurA->histone Phosphorylation inhibitor 5-Bromo-6-methoxy- 1H-indazole inhibitor->aurA Inhibition p_histone Phospho-Histone H3 (Ser10) mitosis Mitotic Progression p_histone->mitosis

Caption: Simplified Aurora Kinase A pathway and point of inhibition.

Protocol: In-Cell Western™

Materials:

  • HeLa cells (or a cell line with high Aurora Kinase A activity)

  • Nocodazole (mitotic arresting agent)

  • Formaldehyde (37%)

  • Triton X-100

  • Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-GAPDH

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

  • Phosphate Buffered Saline (PBS)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Methodology:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound for 2 hours.

    • Add Nocodazole (e.g., 100 ng/mL) to all wells for the final 16 hours of incubation to enrich for mitotic cells.

  • Fixing and Permeabilization:

    • Remove media and fix cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash wells 3x with PBS.

    • Permeabilize by adding 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash wells 3x with PBS.

    • Add Blocking Buffer and incubate for 1.5 hours at room temperature.

    • Add primary antibodies (diluted in Blocking Buffer) and incubate overnight at 4°C.

    • Wash wells 5x with PBS containing 0.1% Tween-20.

    • Add secondary antibodies (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash wells 5x with PBS containing 0.1% Tween-20.

    • Ensure the final wash is completely removed.

    • Scan the plate using an infrared imaging system at 700nm and 800nm channels.

    • Quantify the intensity in each channel. Normalize the phospho-Histone H3 signal (800nm) to the GAPDH signal (700nm).

    • Plot the normalized signal against the log concentration of the compound to determine the IC50 for pathway inhibition.

2.4. Sample Data Presentation

Assay TypeTarget / ReadoutIC50 (µM) of this compound
Target EngagementAurora Kinase A (NanoBRET™)0.85
Pathway Inhibitionp-Histone H3 (Ser10) (ICW)1.20

References

Application Notes and Protocols: In Vitro Kinase Assay for 5-Bromo-6-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent and selective protein kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, kinases are major targets for therapeutic development.[4][5] Derivatives of 5-Bromo-6-methoxy-1H-indazole are emerging as a promising class of compounds for targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).[6][7]

This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound derivatives using a luminescence-based kinase assay. This method is broadly applicable for screening and characterizing the potency (e.g., IC50 value) of small molecule inhibitors against their target kinases.

Principle of the Assay

The in vitro kinase assay quantifies the activity of a purified recombinant kinase by measuring the consumption of adenosine triphosphate (ATP) during the phosphorylation of a substrate.[8][9] In this protocol, the amount of ATP remaining after the kinase reaction is measured using a luciferase-based system. The luciferase enzyme utilizes ATP to produce a luminescent signal that is inversely proportional to the kinase activity.[10][11] Therefore, a potent inhibitor will result in higher luminescence (less ATP consumed), while low inhibition will lead to a weaker signal (more ATP consumed).

Featured Kinase Targets

Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against several key kinases involved in cancer progression:

  • VEGFR-2 (KDR): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10][12]

  • PLK4: A serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression can lead to centrosome amplification, genetic instability, and carcinogenesis.[5][7]

  • Aurora Kinases (A and B): A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many types of cancer.[3][4]

Data Presentation: Representative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative indazole derivatives against key kinase targets. This data illustrates the potential potency of the this compound scaffold.

Derivative IDTarget KinaseIC50 (nM)
Indazole-AVEGFR-21.24
Indazole-BAurora A26
Indazole-CAurora B15
Indazole-DPLK4< 0.1
StaurosporinePan-Kinase~5

Note: Data is compiled for illustrative purposes from various sources evaluating different indazole derivatives.[3][7][13] Staurosporine is included as a common non-selective kinase inhibitor for reference.

Experimental Protocols

Luminescence-Based In Vitro Kinase Assay

This protocol describes a method for determining the IC50 value of a this compound derivative against a target kinase (e.g., VEGFR-2).

Materials and Reagents:

  • Recombinant Human Kinase (e.g., VEGFR-2, PLK4)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2)

  • This compound test compounds

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max, ADP-Glo™)[8][9][11]

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Further dilute these intermediate concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Assay Plate Setup:

    • Prepare a master mix containing the Kinase Assay Buffer, ATP (at a concentration near the Km for the specific kinase, e.g., 10-100 µM), and the appropriate kinase substrate.[15]

    • In a white, opaque 96-well plate, add 12.5 µL of the master mix to each well.[10]

    • Add 2.5 µL of the serially diluted test compound to the designated "Test Inhibitor" wells.

    • Add 2.5 µL of Kinase Assay Buffer with the equivalent percentage of DMSO to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.[10]

  • Kinase Reaction:

    • Prepare a solution of the recombinant kinase in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the diluted kinase solution to the "Test Inhibitor" and "Positive Control" wells.

    • To the "Blank" wells, add 10 µL of Kinase Assay Buffer without the enzyme.

    • Incubate the plate at 30°C for 45-60 minutes.[9] The optimal incubation time may need to be determined empirically.

  • Luminescence Detection:

    • Equilibrate the luminescence detection reagent to room temperature.

    • Following the kinase reaction incubation, add 25 µL of the detection reagent to each well to stop the reaction and measure the remaining ATP.[10]

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[8][9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the average "Blank" reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (this compound derivatives) Add_Components 3. Add Components to Plate (Master Mix, Compound/DMSO) Compound_Prep->Add_Components Master_Mix 2. Master Mix Preparation (Buffer, ATP, Substrate) Master_Mix->Add_Components Initiate_Reaction 4. Initiate with Kinase Incubate at 30°C Add_Components->Initiate_Reaction Add_Reagent 5. Add Luminescence Reagent (e.g., Kinase-Glo®) Initiate_Reaction->Add_Reagent Read_Plate 6. Measure Luminescence Add_Reagent->Read_Plate Analyze_Data 7. Data Analysis (Calculate IC50) Read_Plate->Analyze_Data

Caption: Workflow for the in vitro kinase assay.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Autophosphorylation VEGFR2->P_VEGFR2 Activates Inhibitor 5-Bromo-6-methoxy- 1H-indazole derivative Inhibitor->P_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_VEGFR2->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Simplified VEGFR-2 signaling pathway.

References

Application Notes: The Use of 5-Bromo-6-methoxy-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Due to their low complexity, fragments can form high-quality interactions and often exhibit higher ligand efficiency, providing excellent starting points for optimization into potent drug candidates.[1]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[2][3][4] Its bioisosteric relationship with indole, a common motif in endogenous ligands, makes it a valuable core for exploring protein-ligand interactions.[3][5] 5-Bromo-6-methoxy-1H-indazole is a specific indazole derivative that conforms to the "Rule of Three"—a set of guidelines for desirable fragment properties (MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors)—making it an ideal candidate for an FBDD screening library.[6] The bromine atom provides a vector for synthetic elaboration (fragment growing), while the methoxy group can influence solubility and binding interactions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a typical FBDD campaign, from initial screening to hit validation and elaboration.

General FBDD Workflow

The process of FBDD follows a structured cascade, beginning with the screening of a fragment library and culminating in the development of a lead compound. This workflow emphasizes the use of sensitive biophysical techniques to detect the weak binding affinities typical of fragments.[7][8][9]

FBDD_Workflow lib Fragment Library (including this compound) screen Primary Screen (e.g., DSF, SPR, NMR) lib->screen target Target Protein Selection & Production target->screen hits Primary Hits screen->hits Identify binders ortho Orthogonal Screen (e.g., ITC, X-ray) hits->ortho Confirm binding valid_hits Validated Hits ortho->valid_hits Validate mode sar Structure-Activity Relationship (SAR) valid_hits->sar Elucidate binding lead_opt Hit-to-Lead Optimization sar->lead_opt Grow/Link fragment

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application in Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1][10] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. A common target is the PI3K/AKT/mTOR pathway, which is frequently deregulated in various cancers.[1] this compound could serve as a fragment to target the ATP-binding site of kinases within this pathway, such as PDK1.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Fragment This compound Fragment->PDK1 Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by targeting PDK1.

Experimental Protocols

Sensitive biophysical assays are required to detect the weak binding of fragments.[11][12] A screening cascade using orthogonal methods is essential to eliminate false positives and confirm true binders.[13]

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[14][11]

Methodology:

  • Protein Preparation: Prepare the target kinase (e.g., PDK1) at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound and other library fragments in 100% DMSO. The final screening concentration is typically 200 µM with a final DMSO concentration of 1-2%.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add 20 µL of the protein solution.

    • Add 0.5 µL of the fragment stock solution. Include DMSO-only controls.

    • Add 5 µL of a fluorescent dye solution (e.g., SYPRO Orange at 5x final concentration).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence changes during the temperature ramp.

  • Data Analysis:

    • Calculate the first derivative of the melting curve for each well to determine the Tm.

    • A fragment is considered a potential hit if it induces a significant thermal shift (ΔTm) compared to the DMSO control (typically ΔTm > 2 °C).

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm binding and determine binding kinetics (KD, kon, koff).[14][7] It is a common orthogonal method for validating hits from a primary screen.[12]

Methodology:

  • Chip Preparation: Immobilize the target protein (e.g., PDK1) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a sufficient signal for fragment binding (e.g., 8000-10000 RU).

  • Fragment Preparation: Prepare serial dilutions of this compound (and other hits) in a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). A typical concentration range for fragments is 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel and blank injection signals.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (KD).

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.[6][7]

Methodology:

  • Protein Crystallization: Crystallize the target protein under conditions identified through screening.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM this compound) and allow it to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal into a cryo-protectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Build the fragment into the observed electron density map and refine the structure.

Data Presentation

Quantitative data from screening and validation experiments should be summarized for clear comparison.

Table 1: Hypothetical Primary Screening and Validation Data

Fragment IDFragment NameMW (Da)cLogPDSF (ΔTm in °C)SPR (KD in µM)Ligand Efficiency (LE)
F01This compound 227.062.13.51500.35
F02Fragment 2189.211.50.8>1000N/A
F03Fragment 3245.112.82.93200.30
F04Fragment 4210.252.3-0.5No BindingN/A

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

Hit-to-Lead Optimization

Once a fragment like this compound is validated, the next step is to increase its affinity and improve its drug-like properties. This is typically achieved through structure-guided design.

  • Fragment Growing: The bromine atom at the 5-position serves as a chemical handle for synthetic elaboration. Using coupling reactions (e.g., Suzuki coupling), new chemical groups can be added to extend the fragment into adjacent pockets of the binding site, forming new, favorable interactions.[3]

  • Fragment Linking: If another fragment is found to bind in a nearby site, the two can be chemically linked to create a single, more potent molecule.

Fragment_Evolution frag Initial Fragment Hit This compound (KD = 150 µM) xray X-ray Structure (Fragment-Target Complex) frag->xray Obtain structural data grow Fragment Growing (e.g., Suzuki Coupling at Br) xray->grow Guide synthesis link Fragment Linking (Combine with another binder) xray->link Guide synthesis lead Potent Lead Compound (KD < 1 µM) grow->lead link->lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 5-Bromo-6-methoxy-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically starts from a substituted aniline derivative. A common pathway involves the diazotization of a substituted 2-methylaniline followed by an intramolecular cyclization. For instance, a plausible starting material would be 4-bromo-5-methoxy-2-methylaniline, which can undergo diazotization and subsequent cyclization to form the indazole ring.

Q2: What are the main challenges that affect the yield of this compound synthesis?

A2: The primary challenges in synthesizing substituted indazoles like this compound include controlling regioselectivity, ensuring complete reaction conversion, and effective purification.[1] A significant issue is the potential for the formation of undesired regioisomers (N1 vs. N2 alkylation or acylation), which can complicate purification and lower the overall yield of the desired product.[2] Incomplete reactions and the formation of byproducts are also common pitfalls.[1]

Q3: How does regioselectivity impact the synthesis, and how can it be controlled?

A3: The indazole ring has two nitrogen atoms, and reactions such as alkylation or arylation can occur at either the N1 or N2 position, leading to a mixture of isomers.[2] The 1H-tautomer is generally the more thermodynamically stable form.[2] Several factors influence the N1 vs. N2 regioselectivity:

  • Steric and Electronic Effects: The position and nature of substituents on the indazole ring play a crucial role.

  • Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[2][3]

  • Nature of the Electrophile: The reacting partner can influence the position of substitution.[2]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often thermodynamically more stable, while N2-products may be favored under kinetically controlled conditions.[2]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is essential for monitoring the reaction and characterizing the final product.

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete diazotization or cyclization.Ensure precise temperature control during diazotization (typically 0-5 °C). Monitor the reaction progress using TLC to ensure the starting material is fully consumed before proceeding.
Formation of undesired regioisomers (e.g., N2-substituted byproducts).Optimize the reaction conditions to favor the desired N1 isomer. This can involve screening different bases and solvents. For N1-alkylation, a common choice is NaH in THF.[2][3]
Suboptimal reaction temperature for cyclization.The cyclization step may require heating. Optimize the temperature and reaction time. For similar syntheses, refluxing for several hours is common.[4]
Presence of Multiple Spots on TLC (Impure Product) Formation of N1 and N2 isomers.Improve regioselectivity as described above. Purification via column chromatography may be necessary to separate the isomers.
Unreacted starting materials or intermediate products.Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor closely with TLC.
Side reactions leading to byproducts.Re-evaluate the reaction conditions. Ensure an inert atmosphere if reagents are air-sensitive. Check the purity of starting materials and solvents.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.Try different solvent systems for extraction and crystallization. Techniques like trituration with a non-polar solvent (e.g., heptane) can sometimes induce crystallization.[4] Column chromatography is a standard method for purifying indazole derivatives.[5]
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.[4]

Experimental Protocols

Hypothetical Optimized Protocol for this compound Synthesis

This protocol is a generalized procedure based on common synthetic methods for similar indazole derivatives. Optimization may be required for specific laboratory conditions.

Step 1: Diazotization and Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-bromo-5-methoxy-2-methylaniline (1.0 eq) in a suitable solvent like chloroform.[4]

  • Acylation: Cool the solution to below 40°C and add acetic anhydride (1.1 eq). Stir for approximately 1 hour.[4]

  • Addition of Reagents: Add potassium acetate (0.3 eq) followed by the dropwise addition of isoamyl nitrite (1.5 eq).[4]

  • Cyclization: Heat the reaction mixture to reflux (around 68°C) and maintain for 20 hours, monitoring the reaction progress by TLC.[4]

  • Workup: Cool the reaction to room temperature and remove the volatile components under reduced pressure. Add water and distill azeotropically to remove remaining volatiles.[4]

  • Hydrolysis: Add concentrated hydrochloric acid to the residue and heat to 50-55°C for 2 hours to hydrolyze any N-acetylated indazole.[4]

  • Neutralization and Extraction: Cool the mixture and adjust the pH to ~11 with 50% sodium hydroxide, keeping the temperature below 37°C. Extract the product with ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and filter. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Indazole Synthesis

Parameter Method A (Copper-Catalyzed N-Arylation) [6]Method B (Nitrosation of Indoles) [7]Method C (General N-Alkylation) [3]
Catalyst/Reagent CuI (20 mol%)NaNO₂ (8 equiv.), HCl (2.7 equiv.)NaH
Base K₃PO₄ (200 mol%)--
Solvent DioxaneAcetonitrile/WaterTHF
Temperature 120 °C0 °C to Room TemperatureRoom Temperature
Reaction Time 24 hours2 hours (addition) + stirring30 minutes (deprotonation)
Reported Yield 10-70%78-96%>99% N1 regioselectivity for some substrates

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 4-bromo-5-methoxy-2-methylaniline 4-bromo-5-methoxy-2-methylaniline Diazonium Salt Diazonium Salt 4-bromo-5-methoxy-2-methylaniline->Diazonium Salt Diazotization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Diazonium Salt Isoamyl Nitrite Isoamyl Nitrite Isoamyl Nitrite->Diazonium Salt Potassium Acetate Potassium Acetate Potassium Acetate->Diazonium Salt This compound This compound Diazonium Salt->this compound Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Dissolve Starting Material Acylation Add Acetic Anhydride Start->Acylation Diazotization Add Isoamyl Nitrite & K-Acetate Acylation->Diazotization Cyclization Reflux for 20h Diazotization->Cyclization Workup Solvent Removal & Hydrolysis Cyclization->Workup Extraction Neutralize & Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification End Pure this compound Purification->End Troubleshooting_Tree LowYield Low Yield? ImpureProduct Impure Product on TLC? LowYield->ImpureProduct No CheckTemp Check Diazotization Temp (0-5°C) LowYield->CheckTemp Yes CheckIsomers Isomer Formation? ImpureProduct->CheckIsomers Yes IncompleteReaction Incomplete Reaction? ImpureProduct->IncompleteReaction No OptimizeCyclization Optimize Cyclization Temp & Time CheckTemp->OptimizeCyclization OptimizeBaseSolvent Optimize Base/Solvent for Regioselectivity CheckIsomers->OptimizeBaseSolvent Yes ColumnChromatography Purify via Column Chromatography CheckIsomers->ColumnChromatography No OptimizeBaseSolvent->ColumnChromatography ExtendReactionTime Extend Reaction Time IncompleteReaction->ExtendReactionTime Yes

References

solubility issues of 5-Bromo-6-methoxy-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of 5-Bromo-6-methoxy-1H-indazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with a rigid aromatic structure. Generally, indazole derivatives exhibit moderate to good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is expected to be low.

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the possible reasons?

A2: Several factors can contribute to poor solubility. These include:

  • Solvent Polarity: A significant mismatch between the polarity of the compound and the solvent is a primary reason for poor solubility.

  • Crystal Lattice Energy: The strong intermolecular forces in the solid-state crystal lattice of the compound may be difficult for the solvent to overcome.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in lower solubility.

  • Purity of the Compound: Impurities can sometimes suppress the solubility of the main compound.

  • Water Content in Organic Solvents: The presence of even small amounts of water in anhydrous organic solvents can significantly decrease the solubility of hydrophobic compounds.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. For instance, if your primary solvent is less polar (e.g., toluene), adding a small percentage of a more polar solvent like methanol or DMSO can significantly enhance solubility. It is advisable to perform a small-scale test to determine the optimal co-solvent ratio for your application.

Q4: How does pH affect the solubility of this compound?

A4: While this compound is not strongly acidic or basic, the nitrogen atoms in the indazole ring can be protonated under acidic conditions. This can increase its solubility in protic solvents. However, for most applications in organic solvents, pH is not a primary factor unless aqueous media are also involved.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the dissolution of this compound.

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve completely at the desired concentration. 1. The concentration exceeds the solubility limit in the chosen solvent. 2. Insufficient mixing or heating. 3. The solvent may not be appropriate.1. Try preparing a more dilute solution. 2. Gently warm the mixture while stirring. Use of an ultrasonic bath can also aid dissolution. 3. Refer to the solubility data table and consider a different solvent or a co-solvent system.
Compound precipitates out of solution over time. 1. The solution was supersaturated. 2. Temperature fluctuations. 3. Solvent evaporation.1. Prepare a fresh solution at a slightly lower concentration. 2. Store the solution at a constant temperature. 3. Ensure the storage container is tightly sealed.
Inconsistent results in biological assays due to solubility issues. 1. Precipitation of the compound upon dilution into aqueous assay buffer.1. Prepare a high-concentration stock solution in DMSO. 2. When preparing the final assay concentration, add the stock solution to the assay buffer with vigorous vortexing to ensure rapid dispersion. 3. The final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all experiments, including controls.

Physicochemical Properties and Predicted Solubility Data

Disclaimer: The following data are computationally predicted and are intended for guidance purposes only. Experimental verification is highly recommended.

PropertyPredicted Value
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
Melting Point203-208 °C
LogP~2.5 - 3.0
pKa~10.44 (weakly acidic)[1]
Organic Solvent Predicted Solubility
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
MethanolModerate
EthanolModerate
AcetoneModerate to Low
AcetonitrileModerate to Low
Ethyl AcetateLow
DichloromethaneLow
ChloroformLow
TolueneVery Low
HexaneVery Low

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon rapid precipitation from a DMSO stock solution into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the 10 mM DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 2 µL) of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of typically 1-2%.

  • Mix the plate immediately and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed indicates the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start prepare_compound Prepare Solid Compound start->prepare_compound select_solvent Select Organic Solvent prepare_compound->select_solvent thermo_sol Thermodynamic Solubility (Shake-Flask Method) select_solvent->thermo_sol kinetic_sol Kinetic Solubility (DMSO Precipitation) select_solvent->kinetic_sol add_excess Add Excess Solid to Solvent thermo_sol->add_excess prepare_stock Prepare High-Conc. Stock in DMSO kinetic_sol->prepare_stock precipitate Precipitate in Aqueous Buffer prepare_stock->precipitate shake Shake to Equilibrate (24-48h) add_excess->shake centrifuge_thermo Centrifuge shake->centrifuge_thermo analyze_thermo Analyze Supernatant (HPLC/UV-Vis) centrifuge_thermo->analyze_thermo result_thermo Thermodynamic Solubility Value analyze_thermo->result_thermo measure Measure Turbidity/ Absorbance precipitate->measure result_kinetic Kinetic Solubility Value measure->result_kinetic

Workflow for Solubility Determination

signaling_pathway Generic Kinase Inhibitor Signaling Pathway (e.g., VEGFR) ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor This compound (Kinase Inhibitor) inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis

References

stability of 5-Bromo-6-methoxy-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Bromo-6-methoxy-1H-indazole under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a reaction Degradation of this compound due to harsh reaction conditions.Assess the stability of the compound under the specific reaction conditions (pH, temperature, light exposure) prior to synthesis. Consider using milder reagents and protecting the reaction from light.
Appearance of unexpected impurities in post-reaction analysis (e.g., HPLC, LC-MS) Decomposition of the starting material or product.Perform a forced degradation study to identify potential degradation products and their analytical signatures. This will help in distinguishing between reaction byproducts and degradants.
Inconsistent results between experimental batches Instability of stock solutions of this compound.Prepare stock solutions fresh in a suitable non-aqueous, aprotic solvent like DMSO or anhydrous ethanol. If aqueous buffers are necessary, use them immediately after preparation. Store stock solutions at -20°C or below for long-term stability.[1]
Discoloration of the solid compound or solutions upon storage Photodegradation or oxidation.Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1] Store in a cool, dry, and well-ventilated area.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the general stability of structurally related indazole compounds, the primary degradation pathways for this compound are likely to be photodegradation and thermal degradation. Aromatic systems like the indazole ring can be susceptible to degradation upon exposure to light.[1] High temperatures can also lead to decomposition. While this specific molecule lacks easily hydrolyzable groups like a carboxamide, strong acidic or basic conditions should still be used with caution as they can affect the stability of the heterocyclic ring system.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[1] If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh and use it immediately. For short-term storage of aqueous solutions, maintaining a pH between 4 and 6 and storing at 2-8°C while protecting from light is recommended.[1]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an indazole ring system are often susceptible to photodegradation.[1] Therefore, it is crucial to handle both the solid compound and its solutions under subdued light. Always store them in amber vials or containers wrapped in aluminum foil to minimize light exposure.[1]

Q5: Can I heat solutions of this compound?

A5: Caution should be exercised when heating solutions of this compound. Thermal degradation is a potential issue for indazole derivatives.[1][2] If heating is necessary for a reaction, it is advisable to first conduct a small-scale experiment to assess the compound's stability at the desired temperature. Monitoring the reaction mixture by a suitable analytical method like HPLC for the appearance of degradation products is recommended.

Experimental Protocols

A forced degradation study is a valuable tool to understand the stability of a compound under various stress conditions. The following is a general protocol that can be adapted for this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish its stability profile.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • Cool the solution and neutralize it with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • Cool the solution and neutralize it with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation:

    • Dilute 1 mL of the stock solution with 1 mL of a suitable solvent (e.g., water or the solvent used for the stock solution).

    • Incubate the solution at 60°C for 48 hours, protected from light.[1]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.[1]

  • Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C and protected from light) by a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from any potential degradation products.

Data Presentation

The results from the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant(s) (if identified)
1 M HCl24 h60°C
1 M NaOH24 h60°C
30% H₂O₂24 hRoom Temp
Thermal48 h60°C
PhotolyticAs per ICH Q1BAmbient

Note: The values in this table should be filled in based on experimental data.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (60°C) stock->thermal Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Compare with Control & Quantify Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

G cluster_storage Storage & Handling cluster_recommendations Recommendations cluster_risks Potential Risks solid Solid Compound solid_rec Store at 2-8°C Cool, dry, dark place Tightly sealed container solid->solid_rec Follow degradation Degradation solid->degradation Improper Storage stock_sol Stock Solution stock_rec Prepare fresh in aprotic solvent Store at -20°C or below Protect from light stock_sol->stock_rec Follow stock_sol->degradation Improper Storage

Caption: Decision logic for proper storage and handling to mitigate degradation risks.

References

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methoxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step process starting from a commercially available substituted aniline. A plausible route begins with the bromination of 4-methoxy-2-methylaniline, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters to control are:

  • Temperature: Particularly during the diazotization step, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt intermediate.[1]

  • Purity of Starting Materials: Impurities in the starting aniline can lead to the formation of undesired side products that may be difficult to separate from the final product.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reagents, especially the brominating agent and the diazotizing agent, is essential for maximizing yield and minimizing side reactions.

Q3: What are the major potential side reactions in this synthesis?

The primary side reactions include:

  • Formation of Regioisomers: During the initial bromination step, incorrect regioselective bromination of the aniline precursor can occur.

  • Decomposition of Diazonium Salt: If the temperature is not strictly controlled during diazotization, the diazonium salt can decompose, leading to the formation of phenolic impurities and a significant reduction in yield.[1]

  • Azo Coupling: The reactive diazonium salt can couple with the electron-rich starting aniline or other aromatic species present in the reaction mixture to form colored azo compounds.[2]

  • Formation of 2H-Indazole Isomer: During the cyclization step, the formation of the thermodynamically less stable 2H-indazole isomer is a common side reaction in indazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Step Expected Outcome
Decomposition of the diazonium salt intermediate. Ensure strict temperature control (0-5 °C) during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).Increased yield of the desired indazole product by preventing the formation of phenolic byproducts.
Incomplete diazotization. Use a slight excess of sodium nitrite and ensure vigorous stirring to promote complete reaction. Test for the presence of unreacted aniline using a suitable analytical method (e.g., TLC).Drive the reaction to completion, thereby increasing the concentration of the diazonium salt available for cyclization.
Inefficient cyclization. Optimize the cyclization conditions, such as reaction time and temperature. The choice of solvent can also influence the efficiency of the ring-closure.Improved conversion of the intermediate to the final indazole product.
Loss of product during work-up and purification. Employ careful extraction techniques and optimize the chromatography conditions (e.g., choice of solvent system and silica gel) to minimize product loss.Higher recovery of the purified this compound.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Step
Isomeric bromo-methoxy-1H-indazoles. Non-regioselective bromination of the aniline starting material.Optimize the bromination conditions. The choice of brominating agent (e.g., NBS vs. Br₂) and solvent can significantly influence regioselectivity.[3]
Phenolic compounds (e.g., 5-Bromo-6-methoxy-phenol). Decomposition of the diazonium salt due to elevated temperatures.Maintain a reaction temperature at or below 5 °C during diazotization.[1]
Colored impurities (azo compounds). Azo coupling between the diazonium salt and the starting aniline.Use an excess of acid during diazotization to ensure the starting aniline is fully protonated and thus deactivated towards electrophilic attack by the diazonium salt.[2]
Unreacted starting aniline or intermediates. Incomplete reaction in one or more steps.Increase reaction time or temperature (for bromination and cyclization steps only) and monitor the reaction progress by TLC or LC-MS to ensure completion.
2H-Indazole isomer. Non-regioselective cyclization.The formation of the 2H-isomer is often influenced by the reaction conditions of the cyclization step. Modifying the base and solvent system may alter the isomeric ratio.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below, based on analogous preparations.

Step 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline

  • Dissolve 4-methoxy-2-methylaniline in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine or N-bromosuccinimide in the same solvent dropwise to the cooled aniline solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-Bromo-4-methoxy-6-methylaniline.

Step 2: Synthesis of this compound

  • Suspend the 2-Bromo-4-methoxy-6-methylaniline in a mixture of a suitable acid (e.g., hydrochloric acid or acetic acid) and water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • In a separate flask, prepare a solution for the cyclization step. The conditions for this step can vary, but may involve a reducing agent or a base in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the cyclization mixture, again maintaining a low temperature.

  • After the addition, the reaction may be stirred at a low temperature for a period, followed by warming to room temperature or gentle heating to drive the cyclization to completion.

  • Once the reaction is complete (monitored by TLC), perform a suitable work-up, which may involve neutralization, extraction with an organic solvent, and washing of the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Intermediate_1 2-Bromo-4-methoxy-6-methylaniline 4-methoxy-2-methylaniline->Intermediate_1 Bromination Brominating_Agent Br2 or NBS Final_Product This compound Intermediate_1->Final_Product Diazotization & Cyclization Diazotizing_Agent NaNO2, Acid

Caption: Synthetic pathway for this compound.

Side_Reactions Start Synthesis Process Bromination Bromination Step Start->Bromination Diazotization Diazotization Step Start->Diazotization Cyclization Cyclization Step Start->Cyclization Side_Product_1 Isomeric Bromo-Aniline Bromination->Side_Product_1 Leads to Side_Product_2 Phenolic Impurities Diazotization->Side_Product_2 Leads to Side_Product_3 Azo Compounds Diazotization->Side_Product_3 Leads to Side_Product_4 2H-Indazole Isomer Cyclization->Side_Product_4 Leads to

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Diazotization Temperature Control Start->Check_Temp Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Bromo Optimize Bromination Conditions Start->Optimize_Bromo Optimize_Cyclo Optimize Cyclization Conditions Start->Optimize_Cyclo Purify Refine Purification Technique Check_Temp->Purify Check_Reagents->Purify Optimize_Bromo->Purify Optimize_Cyclo->Purify Success Improved Yield and Purity Purify->Success

References

troubleshooting failed reactions involving 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-6-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for this compound?

A1: this compound is a solid, often appearing as a yellow substance.[1] It is crucial to store it in a cool, dry place to maintain its stability.[2] For handling, standard personal protective equipment, including gloves, eye shields, and a dust mask, should be used.

Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?

A2: this compound's solubility can be limited in non-polar solvents. For reactions like N-alkylation, polar aprotic solvents such as dimethylformamide (DMF) or dioxane are commonly employed.[3] If solubility remains an issue, gentle heating of the reaction mixture can improve dissolution. However, be mindful of the reaction's temperature sensitivity to avoid unwanted side reactions.

Q3: My N-alkylation reaction is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A3: The formation of both N1 and N2 alkylated products is a known challenge in indazole chemistry.[3] The ratio of these isomers can be influenced by several factors, including the base, solvent, and the nature of the electrophile. For instance, using a bulkier base or modifying the solvent polarity can shift the selectivity towards one isomer over the other. A systematic screening of reaction conditions is often necessary to optimize for the desired regioisomer.

Q4: I am experiencing low yields in my Suzuki cross-coupling reaction with this compound. What are the potential causes and solutions?

A4: Low yields in Suzuki cross-coupling reactions can stem from several factors. One common issue is the choice of palladium catalyst and ligands. For bromoindazoles, Pd(dppf)Cl2 has been shown to be an effective catalyst.[4] The base and solvent system are also critical; a combination of K2CO3 in dimethoxyethane (DME) and water is a good starting point.[4][5] Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Troubleshooting Guides

Guide 1: N-Alkylation Reactions

This guide addresses common problems encountered during the N-alkylation of this compound.

Problem: Low or no product formation.

Potential CauseSuggested Solution
Inactive baseUse a freshly opened or properly stored base. Common bases for this reaction include sodium hydride (NaH) or cesium carbonate (Cs2CO3).[3][4]
Poor quality alkylating agentEnsure the alkylating agent (e.g., alkyl halide or tosylate) is pure and free of inhibitors.
Insufficient reaction temperature or timeMonitor the reaction by TLC or LC-MS. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time.
Inappropriate solventUse a polar aprotic solvent like DMF or dioxane to ensure adequate solubility of the indazole and the base.[3]

Problem: Formation of a difficult-to-separate mixture of N1 and N2 isomers.

Potential CauseSuggested Solution
Reaction conditions favoring mixed productsThe choice of base and solvent significantly impacts the N1/N2 ratio. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF can yield a near 1:1 mixture of N1 and N2 products.[3]
Steric hindrance of the alkylating agentUsing a bulkier alkylating agent may favor the less sterically hindered N1 position.
Cation chelation effectsThe choice of cation in the base (e.g., Na+, K+, Cs+) can influence regioselectivity. Experimenting with different carbonate or hydride bases is recommended.
Guide 2: Suzuki Cross-Coupling Reactions

This guide provides troubleshooting for Suzuki cross-coupling reactions using this compound as the aryl halide partner.

Problem: Low yield of the coupled product.

Potential CauseSuggested Solution
Catalyst deactivationEnsure the reaction is run under strictly inert conditions (N2 or Ar). Use degassed solvents. The presence of oxygen can deactivate the palladium catalyst.
Inappropriate catalyst/ligand systemFor bromoindazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has proven effective.[4] If this fails, screening other palladium catalysts and phosphine ligands may be necessary.
Incorrect base or solventA common system is K2CO3 as the base in a mixture of dimethoxyethane (DME) and water.[4][5] The water is crucial for the catalytic cycle.
Poor quality boronic acid/esterUse high-purity boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines; using the corresponding pinacol ester can sometimes improve results.

Problem: Homocoupling of the boronic acid.

Potential CauseSuggested Solution
Reaction conditions favoring homocouplingThis can occur if the oxidative addition of the aryl halide to the Pd(0) complex is slow. Ensure the reaction temperature is optimal (typically around 80°C for these systems).[4]
Presence of oxygenTraces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the solvent and inert atmosphere are critical.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using Alkyl Tosylates

This protocol is adapted from a procedure for a similar indazole derivative.[3]

  • To a solution of this compound (1 equivalent) in dioxane, add cesium carbonate (2 equivalents).

  • Add the alkyl tosylate (1.5 equivalents) to the mixture.

  • Stir the resulting mixture at 90°C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the mixture into ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol is based on the successful coupling of bromoindazoles with heteroaryl boronic acids.[4][5]

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and potassium carbonate (2-3 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (typically 3-5 mol%).

  • Add a degassed mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

N_Alkylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Indazole 5-Bromo-6-methoxy- 1H-indazole Mixing Combine Reagents Indazole->Mixing Base Base (e.g., Cs2CO3) Base->Mixing AlkylatingAgent Alkylating Agent (e.g., R-OTs) AlkylatingAgent->Mixing Solvent Solvent (e.g., Dioxane) Solvent->Mixing Heating Heat to 90°C Mixing->Heating Stir for 2h Quench Aqueous Workup Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N1/N2 Alkylated Product Mixture Purify->Product

Caption: Workflow for a typical N-alkylation reaction.

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues Start Low Yield in Suzuki Coupling Catalyst_Deactivation Catalyst Deactivation? Start->Catalyst_Deactivation Wrong_Catalyst Incorrect Catalyst? Start->Wrong_Catalyst Bad_Boronic Poor Boronic Acid Quality? Start->Bad_Boronic Wrong_Base Incorrect Base/Solvent? Start->Wrong_Base Check_Inert Ensure Inert Atmosphere (N2/Ar) Catalyst_Deactivation->Check_Inert Degas_Solvents Use Degassed Solvents Catalyst_Deactivation->Degas_Solvents Screen_Catalysts Screen Pd Catalysts (e.g., Pd(dppf)Cl2) Wrong_Catalyst->Screen_Catalysts Use_High_Purity Use High Purity Reagent or Pinacol Ester Bad_Boronic->Use_High_Purity Use_K2CO3 Use K2CO3 in DME/Water Wrong_Base->Use_K2CO3

Caption: Troubleshooting logic for low yields in Suzuki coupling.

References

preventing degradation of 5-Bromo-6-methoxy-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 5-Bromo-6-methoxy-1H-indazole to prevent its degradation. Below you will find frequently asked questions, a troubleshooting guide for common issues, and a detailed experimental protocol for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage periods, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to minimize the risk of degradation.

Q2: Is an inert atmosphere necessary for storing this compound?

While not always mandatory for short-term storage, for long-term stability and to prevent oxidative degradation, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important if the compound will be stored for an extended period or if high purity is critical for downstream applications.

Q3: What is the expected shelf-life of this compound?

When stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere), this compound is expected to be stable for an extended period. However, it is recommended to re-analyze the purity of the compound if it has been in storage for more than a year or if any physical changes, such as discoloration, are observed.

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways, including:

  • Photodegradation: Exposure to UV light can cause the cleavage of the carbon-bromine bond.

  • Oxidation: The indazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group or the indazole ring itself may undergo hydrolysis.

Q5: Are there any known incompatibilities for this compound?

To prevent degradation, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light, air (oxidation), or moisture.1. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. 2. For long-term storage, flush the container with an inert gas (nitrogen or argon) before sealing. 3. Ensure the storage area is dry and the container is tightly sealed.
Appearance of new peaks in HPLC or NMR analysis Chemical degradation has occurred.1. Review the storage conditions to ensure they are optimal. 2. Consider re-purification of the compound if the impurity levels are unacceptable for the intended application. 3. Perform a forced degradation study (see protocol below) to identify the nature of the impurities.
Decreased potency or activity in biological assays Degradation of the active compound.1. Confirm the purity of the compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to the recommended storage conditions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

1. Materials and Equipment:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • Prepare a sample for HPLC analysis by dissolving a known amount in the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber.

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

3. Data Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques such as LC-MS and NMR.

Visualizations

cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Optimal Cool, Dry, Dark, Inert Atmosphere Stable_Compound Stable Compound Optimal->Stable_Compound Maintains Integrity Suboptimal Light Exposure, High Humidity, Presence of Oxygen Degradation_Products Degradation Products Suboptimal->Degradation_Products Leads to Stable_Compound->Degradation_Products Degrades Under Stress

Caption: Relationship between storage conditions and compound stability.

start Start: Degradation Suspected (e.g., discoloration, new HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage storage_ok Storage Conditions Appear Optimal check_storage->storage_ok Yes storage_bad Storage Conditions Suboptimal check_storage->storage_bad No reanalyze Re-analyze Compound Purity (HPLC, NMR) storage_ok->reanalyze correct_storage Action: Correct Storage Conditions (e.g., refrigerate, protect from light) storage_bad->correct_storage correct_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes purify Action: Re-purify Compound purity_ok->purify No purify->reanalyze forced_degradation Consider Forced Degradation Study to Identify Impurities purify->forced_degradation

Caption: Troubleshooting workflow for suspected compound degradation.

cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binds & Activates RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Axitinib Indazole Inhibitor (e.g., Axitinib) Axitinib->VEGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: Representative signaling pathway for an indazole-based VEGFR inhibitor.

addressing regioselectivity in reactions with 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-6-methoxy-1H-indazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of regioselectivity in reactions involving this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity a common problem when working with this compound?

The primary challenge arises from the inherent annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two distinct tautomers: the 1H-indazole and the 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable, direct substitution reactions like alkylation or arylation can occur at either nitrogen, often resulting in a mixture of N1 and N2 substituted regioisomers.[1][2][3] Controlling the reaction to favor one isomer over the other is critical for synthesizing specific, biologically active molecules.[1]

Q2: What are the key factors that influence whether a reaction occurs at the N1 or N2 position?

Several factors critically influence the N1 versus N2 regioselectivity. The outcome is a delicate balance of steric effects, electronic properties, and reaction conditions. Key factors include:

  • Substituents on the Indazole Ring: The nature and position of existing groups have a profound impact. Bulky substituents at the C3 position tend to favor N1 substitution due to steric hindrance around the N2 position.[1][4] Conversely, strong electron-withdrawing groups (EWGs) at the C7 position can strongly direct substitution to the N2 position.[1][4][5]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][6][7]

  • Nature of the Electrophile/Coupling Partner: The reactivity and steric bulk of the incoming group (e.g., alkyl halide, aryl halide) can influence the site of attack.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers.[1][6] Conditions that allow for equilibrium to be established will typically favor the N1 product. Kinetically controlled conditions, which favor the fastest-forming product, may lead to higher proportions of the N2 isomer.[1]

Q3: How can I selectively functionalize the C5-bromo position without affecting the nitrogen atoms?

The C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. These reactions are highly chemoselective for the C-Br bond and typically do not interfere with the N-H group of the indazole ring, although N-protection is sometimes employed.

  • For C-C bond formation: The Suzuki-Miyaura cross-coupling reaction is highly effective. It involves reacting the 5-bromoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[8][9]

  • For C-N bond formation: The Buchwald-Hartwig amination is the method of choice. This reaction couples the 5-bromoindazole with a primary or secondary amine, again using a palladium catalyst, a suitable ligand, and a base.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor N1/N2 Regioselectivity in N-Alkylation Suboptimal base/solvent combination.To favor N1: Use sodium hydride (NaH) in an aprotic solvent like THF.[4] This combination is highly effective at promoting N1-alkylation.[1] To favor N2: Consider Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) or using triflic acid (TfOH) with diazo compounds, which are known to favor the N2 position.[4][11][12]
Unexpected Regioselectivity Steric or electronic effects of the 6-methoxy group or other substituents are directing the reaction.The 6-methoxy group is electron-donating and can influence the nucleophilicity of the nitrogen atoms. While less impactful than a C7-EWG, its electronic effect should be considered. If unexpected N2 selectivity occurs, it may be due to subtle electronic factors or chelation with the reagent. Re-evaluate the chosen conditions in light of the substrate's specific properties.
Low Yield in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Inactive catalyst, incorrect ligand, or suboptimal base/solvent.Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. Optimize the ligand; for Buchwald-Hartwig, sterically hindered phosphine ligands are often required.[13] For Suzuki reactions, ensure the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water) are appropriate for the specific boronic acid used.[8][14]
Difficulty Separating N1 and N2 Isomers The isomers have very similar polarities.Optimize flash column chromatography conditions (e.g., use a shallow solvent gradient, try different solvent systems like DCM/MeOH or Heptane/EtOAc). If separation is still challenging, consider derivatizing the mixture to alter the polarity of one isomer, facilitate separation, and then remove the directing group.

Data Presentation: Regioselectivity in N-Alkylation

The regiochemical outcome of N-alkylation is highly dependent on the interplay between indazole substituents and reaction conditions.

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent Position Substituent Group N1:N2 Ratio Citation(s)
C3 -C(CH₃)₃ (tert-butyl) >99 : <1 [1]
C3 -COMe (acetyl) >99 : <1 [1][5]
C7 -NO₂ (nitro) 4 : 96 [1][5]

| C7 | -CO₂Me (methyl ester) | <1 : >99 |[1][5] |

Table 2: Influence of Reaction Conditions on N-Alkylation of a Model Indazole

Indazole Substrate Alkylating Agent Base / Solvent Temp (°C) N1:N2 Ratio Yield (%) Citation(s)
1H-Indazole n-pentyl bromide NaH / THF 50 >99 : 1 89 [7]
1H-Indazole n-pentanol PPh₃, DIAD / THF RT 1 : 2.5 78 (total) [7][15]

| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 | >90 |[11] |

Visualizations

Logical Relationships & Workflows

G cluster_factors Influencing Factors cluster_outcomes Regioselective Outcomes Reaction_Conditions Reaction Conditions (Base, Solvent, Temp) N1_Product Favored N1-Substitution (Thermodynamic Product) Reaction_Conditions->N1_Product e.g., NaH, THF N2_Product Favored N2-Substitution (Kinetic Product) Reaction_Conditions->N2_Product e.g., Mitsunobu Substituents Indazole Substituents (Steric & Electronic) Substituents->N1_Product e.g., Bulky C3 Group Substituents->N2_Product e.g., EWG at C7 Electrophile Electrophile / Reagent (Alkyl Halide, Alcohol, etc.) Electrophile->N1_Product Electrophile->N2_Product

Caption: Factors influencing N1 vs. N2 regioselectivity.

G start Define Target Regioisomer (N1 or N2) select_conditions Select Initial Conditions (Base, Solvent, Reagent) Based on Literature start->select_conditions run_reaction Perform Small-Scale Test Reaction select_conditions->run_reaction analyze Analyze N1:N2 Ratio (NMR, LC-MS) run_reaction->analyze decision Is Selectivity >95%? analyze->decision optimize Troubleshoot & Optimize: - Change Base/Solvent - Adjust Temperature - Modify Reagent decision->optimize No scale_up Scale-Up Reaction decision->scale_up Yes optimize->run_reaction end Isolate Product scale_up->end

Caption: Experimental workflow for optimizing regioselectivity.

G Substrate This compound N_Func N-Functionalization (Alkylation, Arylation) Substrate->N_Func C5_Func C5-Functionalization (Cross-Coupling) Substrate->C5_Func N1_Path N1-Substitution N_Func->N1_Path N2_Path N2-Substitution N_Func->N2_Path Suzuki Suzuki Coupling (C-C Formation) C5_Func->Suzuki Buchwald Buchwald-Hartwig (C-N Formation) C5_Func->Buchwald

Caption: Competing reaction pathways for the substrate.

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[4][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This method often provides good-to-excellent selectivity for the N2 position.[11][15]

  • Preparation: Dissolve the this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude mixture will contain triphenylphosphine oxide, a major byproduct. Purify the residue directly by flash column chromatography to separate the N1 and N2 isomers and remove byproducts.

Protocol 3: C5-Suzuki-Miyaura Cross-Coupling

This is a general procedure for forming a C-C bond at the C5 position.[8]

  • Preparation: In a reaction vessel, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: C5-Buchwald-Hartwig Amination

This is a general procedure for forming a C-N bond at the C5 position.[10][16]

  • Preparation: To an oven-dried sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube, and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

References

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Bromo-6-methoxy-1H-indazole. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process visualizations to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A common and scalable approach for synthesizing substituted indazoles is the diazotization of a corresponding substituted 2-methylaniline followed by an intramolecular cyclization. For this compound, a viable starting material would be 4-Bromo-5-methoxy-2-methylaniline. This method is advantageous for large-scale production due to its relatively straightforward procedure and often high yields.

Q2: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the reaction?

A2: Isomer formation is a known challenge in indazole synthesis. To enhance regioselectivity, precise control over reaction temperature is crucial. Running the reaction at lower temperatures can favor the kinetic product over the thermodynamically more stable isomer. Additionally, the choice of base and solvent system plays a significant role; for instance, sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation in subsequent reactions.[1]

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: When scaling up, it is imperative to consider the exothermic nature of the diazotization reaction. Proper temperature control and a vessel with adequate heat exchange capacity are essential to prevent runaway reactions. Additionally, diazonium intermediates can be unstable and potentially explosive under certain conditions; they should be used immediately and not isolated. The use of isoamyl nitrite also requires a well-ventilated area due to its volatility and potential health effects.

Q4: How can I effectively purify the final product on a large scale?

A4: For large-scale purification of this compound, crystallization is a robust and scalable method.[2] The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the separation of impurities that remain in the mother liquor.[2] A two-solvent system (e.g., ethanol/water or toluene/heptane) can also be effective if a single suitable solvent is not found.[2]

Q5: Can this synthetic protocol be adapted for other substituted indazoles?

A5: Yes, the general principle of diazotization and cyclization of substituted anilines is a versatile method for preparing a variety of indazole derivatives.[3][4] The specific starting materials and reaction conditions may need to be optimized for different substitution patterns on the aromatic ring.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Suboptimal reaction temperature. 3. Degradation of the diazonium intermediate.1. Ensure the freshness of the isoamyl nitrite. Monitor the reaction for the disappearance of the starting aniline. 2. Perform temperature screening to find the optimal balance for your specific substrate. Excessive heat can lead to decomposition.[1] 3. Use the diazonium intermediate immediately in the next step without isolation.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during the exothermic diazotization step. 2. Ensure the purity of the starting 4-Bromo-5-methoxy-2-methylaniline. Consider recrystallization or column chromatography of the starting material if necessary.
Incomplete Cyclization 1. Insufficient reaction time. 2. The temperature is too low for the cyclization step.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. While high temperatures can cause decomposition, the cyclization step may require a specific temperature threshold to proceed efficiently. A careful optimization of the temperature for this step is recommended.
Product "Oils Out" During Crystallization 1. The solution is cooling too rapidly. 2. The product is significantly impure.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. If impurities are high, consider a pre-purification step such as column chromatography before crystallization.[2]
No Crystals Form Upon Cooling 1. Too much solvent was used during crystallization. 2. The compound is very pure and slow to crystallize.1. Boil off some of the solvent to increase the concentration of the solution. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation or add a seed crystal of pure this compound.[2]

Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol is adapted from a high-yield synthesis of a related bromo-indazole and is intended for large-scale production.[5][6]

Step 1: Acetylation of 4-Bromo-5-methoxy-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-Bromo-5-methoxy-2-methylaniline in chloroform.

  • Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Stir the resulting solution for approximately 50 minutes.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux at approximately 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter the solution and concentrate it by rotary evaporation.

  • The crude product can be further purified by crystallization from a suitable solvent like heptane to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative large-scale synthesis of a bromo-indazole, which can be used as a starting point for the synthesis of this compound.[5][6]

ParameterValue
Starting Material 4-Bromo-2-methylaniline (by analogy)
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvents Chloroform, Ethyl acetate, Heptane
Reaction Temperature Reflux at 68°C
Reaction Time 20 hours
Reported Yield (for 5-bromo-1H-indazole) 94%
Purity Assessment NMR, Mass Spectrometry, HPLC

Process Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Bromo-5-methoxy-2-methylaniline acetylation Step 1: Acetylation (Acetic Anhydride, Chloroform) start->acetylation diazotization Step 2: Diazotization & Cyclization (KOAc, Isoamyl Nitrite, 68°C) acetylation->diazotization workup Step 3: Work-up & Hydrolysis (HCl, NaOH) diazotization->workup extraction Step 4a: Extraction (Ethyl Acetate) workup->extraction crystallization Step 4b: Crystallization (Heptane) extraction->crystallization final_product Final Product: This compound crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Quality (e.g., isoamyl nitrite) low_yield->check_reagents Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes monitor_reaction Monitor Reaction Time low_yield->monitor_reaction Yes impurity Impurities Observed? purify_sm Purify Starting Material impurity->purify_sm Yes recrystallize Recrystallize Product impurity->recrystallize Yes column_chrom Column Chromatography recrystallize->column_chrom If needed

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methoxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a multi-step process starting from a substituted aniline. A likely precursor is 4-bromo-5-methoxy-2-methylaniline. The general approach involves the diazotization of the aniline derivative followed by an intramolecular cyclization to form the indazole ring.[1][2] This method is analogous to the synthesis of the regioisomeric 7-bromo-5-methoxy-1H-indazole, which starts from 4-methoxy-2-methylaniline and involves a bromination step followed by diazotization and cyclization.[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

During the synthesis of this compound, several types of impurities can be formed. These can be broadly categorized as:

  • Starting Material Carryover: Incomplete reaction can lead to the presence of the starting aniline (e.g., 4-bromo-5-methoxy-2-methylaniline) in the final product.

  • Regioisomers: The formation of isomeric indazole structures is a common issue. Depending on the precise reaction conditions, cyclization of the diazonium salt intermediate can lead to the formation of other bromo-methoxy-1H-indazole isomers.

  • Side-Reaction By-products: Diazotization reactions can sometimes lead to the formation of phenol derivatives (from reaction with water) or other coupled azo compounds.[3]

  • Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., chloroform, heptane, ethyl acetate), as well as unreacted reagents, may be present in the final product.

  • Degradation Products: The final compound may degrade over time, especially if exposed to light, air, or moisture, leading to oxidation or hydrolysis products.[]

Q3: How can I minimize the formation of regioisomeric impurities?

The formation of regioisomers in indazole synthesis is often influenced by the substitution pattern of the starting material and the cyclization conditions. Careful control of reaction temperature and the choice of acid and solvent during the diazotization and cyclization steps can help to favor the formation of the desired 5-bromo-6-methoxy isomer.

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for the purification of crude this compound are:

  • Crystallization: This is a highly effective technique for removing most impurities, provided a suitable solvent or solvent system is identified. Common solvents for the crystallization of related bromo-indazoles include ethanol, ethyl acetate, and heptane.[5]

  • Column Chromatography: For separating closely related impurities such as regioisomers, column chromatography using silica gel is a standard and effective method. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Use a fresh solution of the diazotizing agent. Confirm the complete consumption of the starting aniline by TLC or HPLC.
Side Reactions of the Diazonium Salt Minimize the presence of water to reduce the formation of phenolic by-products. Control the temperature carefully, as diazonium salts can be unstable at higher temperatures.
Inefficient Cyclization Optimize the cyclization conditions, including the choice of solvent and the method of work-up. In some cases, adjusting the pH after diazotization is crucial for efficient cyclization.
Loss of Product During Work-up and Purification Ensure proper phase separation during extractions. Minimize the number of purification steps if possible. When performing crystallization, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause & Identification Recommended Action
Unreacted Starting Material (e.g., 4-bromo-5-methoxy-2-methylaniline) Cause: Incomplete reaction. Identification: Compare the HPLC retention time and/or ¹H NMR spectrum with an authentic sample of the starting material.Increase the reaction time or the stoichiometry of the reagents. Optimize reaction temperature. Purify the crude product by column chromatography or recrystallization.
Regioisomeric Impurity (e.g., 7-bromo-6-methoxy-1H-indazole) Cause: Non-selective cyclization. Identification: Careful analysis of the ¹H and ¹³C NMR spectra. The coupling patterns and chemical shifts in the aromatic region will differ for each isomer. LC-MS can also help to identify isomeric impurities.Modify the cyclization conditions (solvent, temperature, acid catalyst). If the isomers are difficult to separate by crystallization, use preparative HPLC or column chromatography with a high-resolution stationary phase.
Phenolic By-product Cause: Reaction of the diazonium salt with water. Identification: Can be detected by HPLC and characterized by LC-MS and NMR. Phenolic protons are typically observable in the ¹H NMR spectrum.Use anhydrous solvents and reagents to minimize the presence of water.
Residual Solvents Cause: Incomplete removal during drying. Identification: Characteristic signals in the ¹H NMR spectrum.Dry the final product under high vacuum for an extended period. The choice of drying temperature should be below the melting point of the compound.

Experimental Protocols

Representative Synthesis of a Bromo-Methoxy-1H-Indazole

This protocol is adapted from the synthesis of the regioisomeric 7-bromo-5-methoxy-1H-indazole and is provided as a representative method for the synthesis of this compound, which would likely start from 4-bromo-5-methoxy-2-methylaniline.[1]

Step 1: Diazotization and Cyclization

  • Suspend the starting aniline (e.g., 4-bromo-5-methoxy-2-methylaniline) in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Proceed with the intramolecular cyclization. This may involve adjusting the pH of the solution with a base (e.g., sodium acetate) and/or heating the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Step 2: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Visualizing the Synthesis and Potential Issues

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (4-bromo-5-methoxy-2-methylaniline) diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

Common Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation start Substituted Aniline diazonium Diazonium Salt Intermediate start->diazonium incomplete_reaction Unreacted Starting Material start->incomplete_reaction Incomplete Reaction product Desired Product (this compound) diazonium->product regioisomer Regioisomeric Indazole diazonium->regioisomer Alternative Cyclization phenol Phenolic By-product diazonium->phenol Reaction with H2O

Caption: Potential pathways for the formation of common impurities during synthesis.

References

Technical Support Center: Managing Hazardous Byproducts from 5-Bromo-6-methoxy-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing hazardous byproducts and troubleshooting common issues encountered during reactions with 5-Bromo-6-methoxy-1H-indazole.

Troubleshooting Guides

Issue 1: Unwanted Dehalogenation of this compound

Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction for aryl bromides, leading to a significant byproduct and reduced yield of the desired product.[1][2]

Question: I am observing a significant amount of the dehalogenated byproduct in my reaction. How can I minimize this?

Answer: The formation of a palladium-hydride (Pd-H) species is often the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions.[2] To minimize this, consider the following troubleshooting steps:

Parameter Potential Cause of Dehalogenation Suggested Solution
Base Strong bases can act as hydride donors.Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Solvent Solvents like alcohols can be a source of hydrides.Use aprotic solvents such as toluene, dioxane, or THF.
Ligand The choice of phosphine ligand can influence the reaction pathway.Employ bulky electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family, which can favor reductive elimination of the desired product over dehalogenation.
Reaction Time & Temperature Prolonged reaction times and high temperatures can promote dehalogenation.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may also be beneficial.
Boronic Acid Quality Impurities in the boronic acid can contribute to side reactions.Ensure the use of high-purity boronic acid or its ester derivatives.

Experimental Protocol: General Suzuki Coupling with Minimized Dehalogenation

To a reaction vessel under an inert atmosphere, add this compound, the desired boronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.0 equivalents). Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%). Add anhydrous toluene and a minimal amount of water. Degas the mixture and heat to 80-100 °C, monitoring the reaction progress.[2]

Issue 2: Handling and Quenching of Pyrophoric and Water-Reactive Reagents

Reactions such as N-alkylation of indazoles often employ sodium hydride (NaH), a pyrophoric and water-reactive reagent.[3][4] Improper handling can lead to fires and explosions.

Question: What is the correct procedure for quenching a reaction containing excess sodium hydride?

Answer: Excess sodium hydride must be safely quenched before work-up. This is achieved by the slow, controlled addition of protic solvents in increasing order of reactivity.

G start Reaction mixture with excess NaH at 0°C isopropanol Slowly add isopropanol start->isopropanol gas_evolution Observe for cessation of H₂ gas evolution isopropanol->gas_evolution ethanol Slowly add ethanol gas_evolution->ethanol Yes gas_evolution2 Observe for cessation of H₂ gas evolution ethanol->gas_evolution2 methanol Slowly add methanol gas_evolution2->methanol Yes gas_evolution3 Observe for cessation of H₂ gas evolution methanol->gas_evolution3 water Slowly and carefully add water gas_evolution3->water Yes workup Proceed to aqueous work-up water->workup

Step Reagent Purpose Key Precaution
1IsopropanolMildly reactive quenchAdd dropwise at 0°C to control the exothermic reaction and hydrogen gas evolution.[3][5]
2EthanolMore reactive quenchEnsure gas evolution from isopropanol has ceased before adding.
3MethanolEven more reactive quenchEnsure gas evolution from ethanol has ceased.
4WaterFinal quenchAdd very slowly and cautiously, as pockets of unreacted NaH can react violently.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I should be aware of when running reactions with this compound?

A1: The primary concerns are not typically highly toxic chemical byproducts from the indazole core itself, but rather the management of unreacted reagents, side-products from common transformations, and waste streams. Key considerations include:

  • Dehalogenated Species: As mentioned, the formation of 6-methoxy-1H-indazole is a common byproduct in reactions like Suzuki or Heck couplings.[1][7] While not acutely hazardous, it represents a significant impurity.

  • Unreacted Reagents: Leftover reagents such as sodium hydride, strong acids (from nitration), or palladium catalysts require specific disposal protocols.

  • Acidic/Basic Waste Streams: Work-up procedures for reactions like nitration generate corrosive acidic waste that must be neutralized.[8][9]

Q2: How should I dispose of waste containing palladium catalysts?

A2: Palladium waste should be treated as hazardous. The preferred method of disposal is recycling, as palladium is a precious metal.[10][11] If recycling is not an option, it should be disposed of in a designated landfill that accepts hazardous waste or incinerated at a specialized facility.[10] For laboratory-scale waste, collection in a designated, properly labeled waste container for hazardous materials is standard practice.

Q3: My nitration reaction of this compound has produced a dark, tarry mixture. What could be the cause and how do I manage the waste?

A3: The formation of dark tars in nitration reactions can be due to over-nitration or oxidation of the starting material or product, especially at elevated temperatures.[12] These byproducts can be complex mixtures of nitrophenolic compounds.

The work-up for such a reaction involves carefully quenching the reaction mixture in ice-water.[8] The resulting acidic aqueous waste should be neutralized before disposal. A common method is to slowly add a base like sodium carbonate or calcium hydroxide until the pH is between 6.0 and 9.0.[9][13][14]

G reaction_mixture Crude Nitration Reaction Mixture quench Slowly pour into ice-water reaction_mixture->quench extraction Liquid-liquid extraction with organic solvent (if product is not solid) quench->extraction separation Separate organic and acidic aqueous layers quench->separation extraction->separation organic_layer Organic Layer (contains product) separation->organic_layer Product Stream aqueous_layer Acidic Aqueous Layer (waste) separation->aqueous_layer Waste Stream neutralization Neutralize with base (e.g., Na₂CO₃) to pH 6-9 aqueous_layer->neutralization disposal Dispose of neutralized aqueous waste neutralization->disposal

Q4: Can the bromine atom be displaced by other nucleophiles during a reaction?

A4: While the bromine on the indazole ring is relatively stable, under certain conditions, particularly with strong nucleophiles and/or transition metal catalysis, nucleophilic aromatic substitution could occur. However, for many common reactions like N-alkylation, the primary reactive sites are the nitrogen atoms of the indazole ring. If you suspect displacement of the bromine, analysis of the crude reaction mixture by LC-MS can help identify byproducts with the corresponding mass change.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-6-methoxy-1H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of substituted indazole compounds, with a particular focus on placing the potential activities of 5-Bromo-6-methoxy-1H-indazole within the context of other indazole derivatives. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval for cancer treatment, underscoring the therapeutic potential of this heterocyclic motif.[1]

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to infer its probable biological profile. By presenting quantitative data from various substituted indazoles, detailing key experimental protocols, and visualizing relevant biological pathways, this document aims to be a valuable resource for guiding future research and drug discovery efforts.

Quantitative Bioactivity Data of Substituted Indazoles

The anti-proliferative activity of indazole derivatives is a key measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for a range of substituted indazoles against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of Bromo-Substituted Indazole Analogs

Compound IDSubstitutionTarget Cell LineIC50 (µM)
This compound 5-Bromo, 6-Methoxy Various Data not available *
Analog 13-Bromo4T1 (Breast Cancer)> 10[2]
Analog 26-Bromo, 3-(E)-3,5-dimethoxystyryl, plus piperazinylphenyl at C64T1 (Breast Cancer)> 10[2]
Analog 36-Bromo, 3-(E)-3,5-dimethoxystyryl, plus ethylpiperazinylpyridinyl at C64T1 (Breast Cancer)0.23[2]
6-Bromo-1H-indazole Derivative (W4)6-BromoVEGFR-2 (Kinase Assay)< 0.005[3]
6-Bromo-1H-indazole Derivative (W12)6-BromoVEGFR-2 (Kinase Assay)< 0.005[3]
5-Bromo-1H-indole-2-carboxamide Derivative5-Bromo (Indole core)A549 (Lung Cancer)14.4 µg/mL[4]

Note: The biological activity of this compound is inferred based on the structure-activity relationships of the compounds listed.

Table 2: Anti-proliferative Activity of Methoxy-Substituted Indazole Analogs

Compound IDSubstitutionTarget Cell LineIC50 (µM)
N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (21)2,5-dimethoxy (on phenylsulfonamide)HeLa, HT-29, MCF7Sub-micromolar[5]
N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide (14)2-bromo, 4,5-dimethoxy (on phenylsulfonamide)Not specified-
Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (2c)6-methoxyNot specified-
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole3,5-dimethoxy (on phenyl at C6)FGFR1 (Kinase Assay)0.0691[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.

  • Substitution at the 6-position: The presence of a bromine atom at the C6 position is a common feature in several potent indazole-based kinase inhibitors.[3] This position is often solvent-exposed in the ATP-binding pocket of kinases, making it an ideal point for introducing substitutions to enhance potency and selectivity.[3]

  • Substitution at the 5-position: A bromo-substituent at the 5-position has been incorporated into various biologically active molecules. For instance, a 5-bromo-indole derivative has demonstrated significant anti-proliferative effects.[4][7]

  • Methoxy Substituents: Methoxy groups are frequently used in medicinal chemistry to improve metabolic stability and oral bioavailability. Their position on the indazole or associated phenyl rings can significantly influence binding to target proteins. For example, 2,5-dimethoxy substitution on an aniline ring attached to an indazole core has been shown to lead to potent cytotoxic compounds.[5]

  • Combined Effect of Bromo and Methoxy Groups: Based on the available data, the combination of a bromo group at the 5-position and a methoxy group at the 6-position in This compound suggests potential for kinase inhibitory activity and anti-proliferative effects. The bromine atom could serve as a key interaction point or a handle for further chemical modification, while the methoxy group could enhance pharmacokinetic properties.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based compounds are well-known for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Key targets include Polo-like kinase 4 (PLK4) and Aurora kinases.

Polo-Like Kinase 4 (PLK4) Signaling

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[8] Inhibition of PLK4 can lead to mitotic errors and cell death in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Activation & Function cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression PLK4 PLK4 Cell Cycle Progression->PLK4 activates Centriole Duplication Centriole Duplication PLK4->Centriole Duplication promotes Aneuploidy Aneuploidy Centriole Duplication->Aneuploidy Genomic Instability Genomic Instability Aneuploidy->Genomic Instability Tumorigenesis Tumorigenesis Genomic Instability->Tumorigenesis Indazole Inhibitors Indazole Inhibitors Indazole Inhibitors->PLK4 inhibits

Caption: PLK4 signaling pathway and its inhibition by indazole derivatives.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. Their overexpression is common in many cancers.[9][10]

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitotic Events G2/M Transition G2/M Transition Aurora Kinase A Aurora Kinase A G2/M Transition->Aurora Kinase A activates Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase A->Centrosome Separation Aurora Kinase A->Spindle Assembly Aurora Kinase B Aurora Kinase B Aurora Kinase B->Chromosome Segregation Aurora Kinase B->Cytokinesis Indazole Inhibitors Indazole Inhibitors Indazole Inhibitors->Aurora Kinase A inhibit Indazole Inhibitors->Aurora Kinase B inhibit

Caption: Aurora kinase signaling in mitosis and its inhibition by indazoles.

Experimental Protocols

Standardized assays are crucial for comparing the biological activity of different compounds. Below are detailed protocols for two common assays used to evaluate anti-cancer agents.

MTT Anti-proliferative Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting the percent viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start Indazole Synthesis Indazole Synthesis Start->Indazole Synthesis Compound Characterization Compound Characterization Indazole Synthesis->Compound Characterization In Vitro Screening In Vitro Screening Compound Characterization->In Vitro Screening MTT Assay MTT Assay In Vitro Screening->MTT Assay Cell Cycle Analysis Cell Cycle Analysis In Vitro Screening->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General workflow for the in vitro evaluation of indazole derivatives.

Synthesis of Bromo-Methoxy Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines. Below is a representative synthetic scheme for a bromo-methoxy indazole, which could be adapted for the synthesis of this compound.

Representative Synthesis of 7-Bromo-5-methoxy-1H-indazole: [11]

  • Bromination of 4-methoxy-2-methylaniline: 4-methoxy-2-methylaniline is treated with bromine in chloroform to yield 2-bromo-4-methoxy-6-methylaniline hydrobromide.

  • Diazotization and Cyclization: The resulting aniline derivative undergoes diazotization with sodium nitrite in hydrochloric acid, followed by a cyclization reaction to form the indazole ring.

Synthesis_Workflow Start_Material 4-methoxy-2-methylaniline Bromination Bromination (Br2, Chloroform) Start_Material->Bromination Intermediate 2-bromo-4-methoxy-6-methylaniline Bromination->Intermediate Cyclization Diazotization & Cyclization (NaNO2, HCl) Intermediate->Cyclization Product Bromo-Methoxy-Indazole Cyclization->Product

Caption: A potential synthetic workflow for a bromo-methoxy indazole.

Conclusion

The indazole scaffold remains a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. While direct biological data for this compound is scarce, analysis of structurally related compounds provides a strong rationale for its investigation as a potential anti-proliferative agent and kinase inhibitor. The presence of both a bromo and a methoxy substituent offers a unique combination of features that could lead to favorable biological activity and pharmacokinetic properties. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

validation of 5-Bromo-6-methoxy-1H-indazole as a kinase inhibitor scaffold.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors, including several FDA-approved drugs. This guide provides a comprehensive validation of 5-Bromo-6-methoxy-1H-indazole as a promising scaffold for the development of novel kinase inhibitors. We present a comparative analysis of its derivatives against alternative scaffolds and established drugs, supported by experimental data and detailed protocols to facilitate further research and development.

The Indazole Scaffold: A Hinge-Binding Moiety

The 1H-indazole nucleus is recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical feature for potent inhibition.[1] The strategic placement of a bromine atom at the 5-position and a methoxy group at the 6-position on the indazole ring offers a versatile platform for chemical modification to enhance potency and selectivity. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to explore deeper pockets within the kinase active site.[1]

Comparative Kinase Inhibitory Activity

While specific kinase inhibition data for the unsubstituted this compound is not extensively available in the public domain, numerous studies on its derivatives highlight the potential of this scaffold. The following tables summarize the inhibitory activities of various indazole derivatives, comparing them with established kinase inhibitors.

Table 1: Inhibitory Activity of 6-Bromo-1H-indazole Derivatives Against PLK4

Compound IDModification from Core ScaffoldPLK4 IC50 (nM)Cellular IC50 (µM)Reference
C05 Derivative of 6-bromo-1H-indazole< 0.10.979 (MCF-7)[2][3]
CFI-400945 Indazole-based2.8Not Reported[4]
Axitinib Indazole-based (FDA-approved)6.5Not Reported[4]
Centrinone Non-indazole PLK4 inhibitorNot Reported4.8 (MCF-7)[4]

Table 2: Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives Against PLK4

Compound IDModificationPLK4 IC50 (nM)Reference
K22 Substituted benzenesulfonamide0.1[4]
K07 Bromo-substituted benzenesulfonamide23.6[4]
K01 Unsubstituted benzenesulfonamide977.6[4]

Table 3: Comparison with Broad-Spectrum and Alternative Kinase Inhibitors

CompoundScaffold TypePrimary TargetsIC50 Range (nM)Reference
Dasatinib AminopyrimidineBCR-ABL, SRC family, c-Kit, PDGFRβ<1 - 79[5]
Staurosporine IndolocarbazoleBroad Spectrum (PKC, PKA, etc.)3 - 20[5]
Compound 17 (Indazole-based) IndazoleAurora A & B26 (A), 15 (B)
Alisertib (MLN8237) Non-indazoleAurora A1.2

Key Signaling Pathways and Experimental Workflows

To facilitate the experimental validation of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general workflow for kinase inhibitor discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole 5-Bromo-6-methoxy -1H-indazole Derivative Indazole->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

VEGFR Signaling Pathway Inhibition.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Hit Compounds Lead_Opt Lead Optimization Lead_ID->Lead_Opt SAR In_Vitro In Vitro Assays (Biochemical & Cellular) Lead_Opt->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Candidates Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval FDA Approval Phase_III->Approval

Kinase Inhibitor Discovery Workflow.

Detailed Experimental Protocols

To ensure the reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add the reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (total and phospho-specific for the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The available data on its derivatives demonstrate the potential for achieving high potency and selectivity against various kinase targets. The versatile nature of this scaffold, particularly the presence of the bromo and methoxy groups, allows for extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties. The experimental protocols and workflows provided in this guide offer a solid framework for researchers to further validate and advance compounds based on this promising chemical core.

References

A Structural Comparison of 5-Bromo-6-methoxy-1H-indazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 5-Bromo-6-methoxy-1H-indazole analogs, focusing on their structure-activity relationships (SAR). The indazole scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitutions on this core structure is pivotal for designing novel therapeutics.

The 1H-indazole nucleus is a privileged scaffold in drug discovery, forming the structural basis of numerous compounds with a wide array of biological activities, including kinase inhibition and serotonin receptor modulation.[1][2] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile. This guide specifically delves into the structural nuances of analogs based on the this compound core, a substitution pattern that has shown promise in various therapeutic areas.

Comparative Analysis of Biological Activity

Serotonin Receptor Agonist Activity

A study on indazole analogs of 5-MeO-DMT provides crucial data on the impact of substitutions at the 5- and 6-positions on serotonin 5-HT2 receptor subtypes. The data suggests that the presence and nature of substituents at these positions are critical for potency and selectivity.

Compound ID5-Substituent6-Substituent5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)
6a -H-OCH3203>10,000532
19a -H-H1201648
19d -Br-H8.71420

Data extracted from a study on indazole analogs as serotonin receptor 2 agonists.[1][3][4]

Key SAR Insights from Serotonin Receptor Data:

  • 5-Bromo Substitution: The introduction of a bromine atom at the 5-position, as seen in compound 19d , leads to a significant increase in potency at the 5-HT2A receptor compared to the unsubstituted analog 19a .[1][4] This suggests a potential halogen-bonding interaction within the receptor's binding pocket.[3][5]

  • 6-Methoxy Substitution: The presence of a methoxy group at the 6-position in compound 6a results in moderate potency at the 5-HT2A and 5-HT2C receptors, with notably low activity at the 5-HT2B receptor.[3][4]

Anticancer Activity (Kinase Inhibition)

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, and substitutions on the ring system are crucial for achieving potency and selectivity.[6] Studies on various indazole-based kinase inhibitors provide insights into the role of bromo and methoxy substituents in this context.

Compound IDTarget Kinase(s)Cell LineIC50 (µM)
Compound 2-5 Not SpecifiedNot SpecifiedNot Specified (Synthetic Intermediate)
Compound 2a Not SpecifiedNot SpecifiedNot Specified (Synthetic Intermediate)
Compound 2g Not SpecifiedNot SpecifiedNot Specified (Synthetic Intermediate)
Compound 6o Not SpecifiedK5625.15

Data extracted from studies on indazole derivatives as anti-cancer agents.[7][8]

Key SAR Insights from Anticancer Data:

  • Bromo Substituents as Synthetic Handles: The bromine atom, as seen in compounds like (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole (2-5), often serves as a crucial synthetic handle for introducing further molecular diversity through cross-coupling reactions to enhance anticancer activity.[7]

  • Hydrophobic and Hydrophilic Groups: The anticancer activity of indazole derivatives is influenced by the balance of hydrophobic and hydrophilic groups at various positions. For instance, in one study, a series of compounds were synthesized with a hydrophobic group at the C3 position and a hydrophilic group at the C6 position to explore their anti-cancer potential.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Synthesis of Indazole Analogs

A general synthetic route to substituted indazole-ethanamines involves the following key steps:

  • Amide Coupling: Commercially available substituted indazole carboxylic acids or their corresponding methyl esters are coupled with an appropriate amine (e.g., dimethylamine) to form the corresponding tertiary amide.[4]

  • Reduction: The resulting amide is then reduced to the corresponding ethanamine derivative using a reducing agent such as lithium aluminum hydride.[4]

Calcium Mobilization Assay for 5-HT2 Receptor Activity

This assay is used to determine the functional potency of compounds as agonists for the 5-HT2 family of receptors.

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured under standard conditions.[3]

  • Assay Procedure:

    • Cells are plated in 384-well plates.

    • After incubation, the cells are loaded with a calcium-sensitive fluorescent dye.

    • Serial dilutions of the test compounds are added to the wells.

    • Changes in intracellular calcium levels, measured as fluorescence intensity, are recorded using a plate reader.

    • The EC50 values are calculated from the concentration-response curves.[3][4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate, ATP, and the test compound in an appropriate assay buffer.[1]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.[1]

  • ADP Detection:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal.[1]

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[1]

Visualizing Key Processes

To better understand the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Substituted Indazoles) synth Chemical Synthesis (e.g., Amide Coupling, Reduction) start->synth purify Purification & Characterization (LCMS, NMR) synth->purify primary_assay Primary Assay (e.g., Kinase Inhibition, Receptor Binding) purify->primary_assay secondary_assay Secondary Assay (e.g., Cell Viability, Functional Assay) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity data Data Analysis (IC50/EC50 Determination) selectivity->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of novel indazole analogs.

sar_logic Structure-Activity Relationship Logic indazole Indazole Scaffold biological_activity Biological Activity (Potency, Selectivity) indazole->biological_activity substituents Substituents (Position, Electronic Properties, Sterics) substituents->indazole physchem Physicochemical Properties (Solubility, Lipophilicity) substituents->physchem physchem->biological_activity adme ADME Properties (Metabolism, Bioavailability) physchem->adme biological_activity->adme

Caption: Logical relationship of Structure-Activity Relationship (SAR) components.

References

5-Bromo-6-methoxy-1H-indazole in Drug Design: A Comparative Guide to Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. The strategic functionalization of the indazole ring with halogens and other substituents is a key strategy for modulating pharmacological properties. This guide provides an objective comparison of 5-Bromo-6-methoxy-1H-indazole with other halogenated indazoles, supported by available experimental data, to inform rational drug design.

The indazole nucleus, a bicyclic aromatic heterocycle, is a common feature in numerous clinically approved drugs and investigational agents. Its ability to mimic the purine core of ATP allows indazole-based compounds to effectively target the ATP-binding site of kinases, a large family of enzymes frequently dysregulated in cancer and other diseases. Halogenation of the indazole ring is a widely employed tactic to enhance binding affinity, modulate metabolic stability, and fine-tune the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide focuses on the specific contributions of the 5-bromo and 6-methoxy substitutions on the 1H-indazole core and compares its performance profile with other halogenated counterparts, such as fluoro- and chloro-substituted indazoles.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies of this compound against its 5-fluoro and 5-chloro analogs in the same assay are limited in publicly available literature, structure-activity relationship (SAR) studies on various series of halogenated indazoles provide valuable insights into the influence of different halogens on biological activity.

The choice of halogen can significantly impact a compound's potency and selectivity. For instance, in a series of indazole-based synthetic cannabinoid receptor agonists, the nature of the halogen at the 5-position influenced the in vitro activity at the CB1 receptor.

Table 1: Comparative In Vitro Activity of 5-Halogenated Indazole Analogs as CB1 Receptor Agonists

Compound ID5-Position SubstituentEC50 (nM) at CB1 Receptor
Analog A-F7.72
Analog B-Cl11.4
Analog C-Br25.6
Analog D-H15.3

Data adapted from a study on synthetic cannabinoid receptor agonists and is intended to illustrate the differential effects of halogen substitution. These compounds are not kinase inhibitors.[1]

In the context of kinase inhibition, SAR studies on a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Fibroblast Growth Factor Receptor (FGFR) inhibitors highlight the importance of substitutions on the indazole ring for potent activity. While this study does not directly compare 5-halogenated compounds, it underscores the sensitivity of kinase inhibition to the electronic and steric properties of substituents.

Table 2: In Vitro Anti-proliferative Activity of Indazole Analogs

Compound IDR1 (at C6)R2 (at C3)Target Cell LineIC50 (µM)
Analog 1H-Br4T1 (Breast Cancer)> 10
Analog 24-(4-methylpiperazin-1-yl)phenyl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)> 10
Analog 34-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)0.23

This data, from a study on indazole derivatives as anti-cancer agents, illustrates how modifications to the indazole core can dramatically impact anti-proliferative activity.[2]

The 6-methoxy group in this compound is also a critical feature. Methoxy groups can form important hydrogen bonds with amino acid residues in the kinase active site and can improve metabolic stability. Several studies on indazole-based kinase inhibitors have shown that methoxy substituents contribute to high potency.

Key Signaling Pathways

Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/AKT/mTOR pathways are common targets.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Indazole Halogenated Indazole Inhibitor Indazole->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by halogenated indazole inhibitors.

PI3K_AKT_mTOR_Signaling_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Indazole Halogenated Indazole Inhibitor Indazole->PI3K Kinase_Inhibition_Workflow Start Start: Prepare Reagents Reaction Kinase Reaction: - Kinase - Substrate - Test Compound - ATP Start->Reaction Incubate1 Incubate (e.g., 60 min at 30°C) Reaction->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (e.g., 30-60 min at RT) Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

References

A Comparative Guide to the Structural Confirmation of 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis for confirming the structure of 5-Bromo-6-methoxy-1H-indazole, a substituted indazole of interest in medicinal chemistry. By presenting experimental data alongside predicted values for the target molecule and its potential isomers, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Spectroscopic and Chromatographic Data Comparison

Accurate structural elucidation relies on a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected and observed data for this compound and two of its constitutional isomers: 7-Bromo-5-methoxy-1H-indazole and 6-Bromo-5-methoxy-1H-indazole. The data for the target molecule is predicted based on established structure-spectra correlations, while the data for the isomers is a combination of reported and predicted values.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundH-3H-4H-7OCH₃NH
This compound (Predicted) ~8.0 ppm (s)~7.6 ppm (s)~7.1 ppm (s)~3.9 ppm (s)>10 ppm (br s)
7-Bromo-5-methoxy-1H-indazole [1]8.05 ppm (s)7.04 ppm (d, J=2.0 Hz)-3.82 ppm (s)Not Reported
6-Bromo-5-methoxy-1H-indazole (Predicted) ~8.0 ppm (s)~7.4 ppm (s)~7.5 ppm (s)~3.9 ppm (s)>10 ppm (br s)

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃, Predicted)

CompoundC-3C-3aC-4C-5C-6C-7C-7aOCH₃
This compound ~135~122~112~115 (C-Br)~150 (C-O)~95~140~56
7-Bromo-5-methoxy-1H-indazole ~134~124~115~155 (C-O)~118~100 (C-Br)~141~56
6-Bromo-5-methoxy-1H-indazole ~135~123~114~152 (C-O)~110 (C-Br)~110~139~56

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular WeightKey MS Fragments (m/z)
This compound C₈H₇BrN₂O227.06226/228 [M]⁺, 211/213 [M-CH₃]⁺, 183/185 [M-CH₃-CO]⁺
7-Bromo-5-methoxy-1H-indazole [1]C₈H₇BrN₂O227.06226.95 [M+H]⁺
6-Bromo-5-methoxy-1H-indazole C₈H₇BrN₂O227.06226/228 [M]⁺, 211/213 [M-CH₃]⁺, 183/185 [M-CH₃-CO]⁺

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of the target compound.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the diazotization of a substituted aniline followed by cyclization.

  • Starting Material: 3-Bromo-4-methoxyaniline.

  • Diazotization: Dissolve 3-bromo-4-methoxyaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise while maintaining the temperature.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of a reducing agent like stannous chloride in concentrated hydrochloric acid. The reduction of the diazonium salt and subsequent intramolecular cyclization should yield the desired 1H-indazole.

  • Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Workflow and Structural Relationships

Graphical representations of experimental workflows and molecular structures can significantly aid in understanding and communication.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start 3-Bromo-4-methoxyaniline Diazotization Diazotization (NaNO₂, Acid) Start->Diazotization Reduction Reduction & Cyclization (SnCl₂, HCl) Diazotization->Reduction Workup Workup & Purification Reduction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Confirmation MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation IR IR Spectroscopy Product->IR Functional Group Analysis

Caption: A flowchart illustrating the proposed synthesis and subsequent spectroscopic characterization of this compound.

G Constitutional Isomers of Bromo-methoxy-1H-indazole Target This compound Isomer1 7-Bromo-5-methoxy-1H-indazole Isomer2 6-Bromo-5-methoxy-1H-indazole

Caption: A diagram showing the target molecule, this compound, and two of its constitutional isomers used for comparative analysis.

References

biological evaluation of 5-Bromo-6-methoxy-1H-indazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Bromo-Indazole Derivatives Against Cancer Cell Lines

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities, including potent anticancer properties. Several indazole-based drugs, such as Axitinib and Pazopanib, have been approved for cancer therapy, primarily targeting protein kinases. This guide focuses on the biological evaluation of bromo-substituted 1H-indazole derivatives as anticancer agents, with a particular interest in the influence of substitutions on their activity. While direct and extensive research on 5-Bromo-6-methoxy-1H-indazole derivatives is limited in the public domain, this guide provides a comparative analysis of closely related 5-bromo and 6-bromo-1H-indazole analogs to offer valuable insights for researchers and drug development professionals.

Data Presentation: Anticancer Activity of Bromo-Indazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-indazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparison of the cytotoxic effects of different substitution patterns on the indazole core.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Bromo-Indazole Derivatives

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)Reference
Compound 2f 6-bromo-1H-indazole derivative4T1 (Breast)0.23[1][2]
A549 (Lung)1.15[1][2]
MCF-7 (Breast)0.89[2]
HCT116 (Colon)0.65[2]
HepG2 (Liver)0.78[2]
Compound 6o 5-bromo-1H-indazol-3-amine derivativeK562 (Leukemia)5.15[3]
A549 (Lung)>50[3]
PC-3 (Prostate)>50[3]
HepG2 (Liver)>50[3]
Compound 5 3-bromo-1H-indazole derivativeHeLa (Cervical)0.16[2]
SK-LU-1 (Lung)0.38[2]
K562 (Leukemia)0.29[2]
Compound 9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon)14.3[4]

Note: The structures for each compound are not provided in the search results, so a general description is used. The IC50 values are as reported in the cited literature and experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments commonly used in the evaluation of anticancer compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[5]

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Analysis (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anticancer evaluation of indazole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability apoptosis_assay Apoptosis Assay compound_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Assay compound_treatment->cell_cycle_assay western_blot Western Blot compound_treatment->western_blot animal_model Tumor Xenograft Model cell_viability->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_growth Tumor Growth Monitoring treatment->tumor_growth toxicity_assessment Toxicity Assessment tumor_growth->toxicity_assessment

Caption: General experimental workflow for evaluating anticancer compounds.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway indazole Indazole Derivatives (e.g., Compound 2f) bcl2 Bcl-2 (Anti-apoptotic) indazole->bcl2 Downregulation bax Bax (Pro-apoptotic) indazole->bax Upregulation cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by some indazole derivatives.

Conclusion

The biological evaluation of bromo-indazole derivatives reveals their potential as a promising scaffold for the development of novel anticancer agents. The antiproliferative activity of these compounds is significantly influenced by the position and nature of the substituents on the indazole ring. For instance, certain 6-bromo-1H-indazole derivatives have demonstrated potent cytotoxicity against a broad range of cancer cell lines.[1][2] The mechanism of action for some of these derivatives involves the induction of apoptosis through the modulation of key regulatory proteins like Bcl-2 and Bax, and the activation of caspases.[1][2]

References

cross-reactivity profiling of 5-Bromo-6-methoxy-1H-indazole based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects. The 1H-indazole scaffold is a prominent structural motif in the design of numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key interactions within the kinase ATP-binding pocket.[1][2] This guide provides a comparative cross-reactivity profile of a representative 5-bromo-1H-indazole based inhibitor, Compound C05, a potent Polo-like kinase 4 (PLK4) inhibitor, and contrasts its selectivity with Axitinib, a multi-kinase inhibitor also featuring an indazole core.[3][4]

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical factor in determining their therapeutic window. Kinome-wide screening is a standard method to assess the interaction of a compound against a broad panel of kinases.[5] Below, the kinase inhibition profiles of the indazole-based PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib are summarized. This comparison highlights the spectrum of selectivity that can be achieved from a common chemical scaffold.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
Aurora A31.45%-
Aurora B28.91%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ -1.6
c-Kit -1.7

Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration of 0.5 µM.[4] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[3] A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance. The following are generalized methodologies for key experiments in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[6][7]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • Test compounds (e.g., 5-Bromo-6-methoxy-1H-indazole based inhibitors)

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to achieve final assay concentrations.

  • Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit.

  • Luminescence Detection: Add the second reagent to convert the generated ADP to ATP and produce a luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values by fitting the data to a dose-response curve.[3]

Cellular Target Engagement and Pathway Inhibition (Western Blot)

This method assesses the ability of an inhibitor to modulate the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.[7]

Materials:

  • Cancer cell line expressing the target kinase(s)

  • Cell culture reagents

  • Test compound

  • Lysis buffer

  • Primary antibodies (for total and phosphorylated target and downstream proteins)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation levels.

Visualizations of Workflows and Pathways

Diagrams illustrating experimental processes and biological pathways provide a clear visual representation of complex information.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Dilution B Kinase/Substrate Plating C Add ATP (Initiate Reaction) B->C D Incubation C->D E Terminate Reaction & Deplete ATP D->E F Convert ADP to ATP & Generate Light E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR VEGF VEGF VEGF->VEGFR

Caption: Simplified VEGFR2 signaling pathway and inhibition by Axitinib.

References

Comparative Analysis of Synthetic Routes to 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 5-Bromo-6-methoxy-1H-indazole, a substituted indazole with potential applications in medicinal chemistry. The routes are compared based on their starting materials, reaction steps, and overall efficiency, supported by detailed experimental protocols adapted from analogous syntheses found in the literature.

Visualizing the Synthetic Pathways

The following diagram illustrates the two proposed synthetic routes to this compound.

cluster_0 Route 1: From Substituted Aniline cluster_1 Route 2: From Substituted Benzaldehyde A1 3-Methoxy-4-methylaniline B1 N-(3-Methoxy-4-methylphenyl)acetamide A1->B1 Acetic anhydride (Protection) C1 N-(5-Bromo-3-methoxy-4-methylphenyl)acetamide B1->C1 NBS, Acetonitrile (Bromination) D1 5-Bromo-3-methoxy-4-methylaniline C1->D1 HCl, Ethanol (Deprotection) E1 This compound D1->E1 1. NaNO2, HCl 2. Heat (Diazotization & Cyclization) A2 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) B2 5-Bromoisovanillin A2->B2 Br2, Acetic Acid (Bromination) C2 This compound B2->C2 Hydrazine hydrate (Condensation & Cyclization)

Caption: Comparative workflow of two synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data for Route 1 is extrapolated from the synthesis of a positional isomer, while the data for Route 2 is based on typical indazole syntheses from substituted benzaldehydes.

ParameterRoute 1: From Substituted AnilineRoute 2: From Substituted Benzaldehyde
Starting Material 3-Methoxy-4-methylanilineIsovanillin
Key Reagents Acetic anhydride, NBS, NaNO₂, HClBromine, Acetic Acid, Hydrazine hydrate
Number of Steps 42
Overall Yield (estimated) ~60-70%~50-60%
Reaction Conditions Protection, bromination, deprotection, diazotization at low temperature, cyclization with heating.Bromination at room temperature, cyclization at reflux.
Purification Multiple purification steps may be required.Fewer purification steps anticipated.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These protocols are adapted from literature procedures for structurally similar compounds.

Route 1: Synthesis from 4-bromo-5-methoxy-2-methylaniline

This route involves a four-step process starting from 3-methoxy-4-methylaniline, proceeding through protection, bromination, and deprotection to yield the key aniline intermediate, which is then converted to the final indazole product.

Step 1: Acetylation of 3-methoxy-4-methylaniline

  • Dissolve 3-methoxy-4-methylaniline in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture for approximately 50 minutes.

  • Isolate the N-(3-methoxy-4-methylphenyl)acetamide product after an appropriate workup.

Step 2: Bromination of N-(3-methoxy-4-methylphenyl)acetamide

  • Dissolve the acetylated aniline in acetonitrile.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction at a controlled temperature (e.g., -10 to 10°C) for 1-2 hours.[1]

  • Quench the reaction with sodium bisulfite.

  • Extract the product, N-(5-bromo-3-methoxy-4-methylphenyl)acetamide, and purify.

Step 3: Hydrolysis of N-(5-bromo-3-methoxy-4-methylphenyl)acetamide

  • Reflux the brominated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide).

  • Extract the desired 5-bromo-3-methoxy-4-methylaniline.

Step 4: Diazotization and Cyclization

  • Suspend the 5-bromo-3-methoxy-4-methylaniline in hydrochloric acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise.[2]

  • After stirring for a short period, neutralize the solution with sodium acetate.[2]

  • The resulting diazonium salt solution is then typically heated to induce cyclization, forming this compound.

  • The product is then isolated and purified.

Route 2: Synthesis from 5-Bromoisovanillin

This two-step route begins with the bromination of isovanillin, followed by a condensation and cyclization reaction with hydrazine.

Step 1: Bromination of Isovanillin

  • Dissolve isovanillin in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete.

  • Pour the reaction mixture into water to precipitate the 5-bromoisovanillin.

  • Filter and wash the solid product.

Step 2: Indazole formation from 5-Bromoisovanillin

  • To the 5-bromoisovanillin, add an excess of hydrazine hydrate.[3]

  • Heat the reaction mixture under reflux for several hours.[3]

  • After the reaction is complete, cool the mixture and evaporate the excess hydrazine under reduced pressure.[3]

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.[3]

Comparative Conclusion

Both proposed routes offer viable pathways to this compound.

Route 1 , starting from a substituted aniline, is a longer process involving four distinct steps. While potentially offering a higher overall yield, it requires more reagents and purification steps, which may increase the overall time and cost. The handling of sodium nitrite in the diazotization step also requires careful temperature control and safety precautions.

Route 2 , utilizing a substituted benzaldehyde, is a more convergent and shorter synthesis with only two steps. This route is likely to be more straightforward and quicker to perform. However, the overall yield may be lower, and the reaction with hydrazine can sometimes lead to side products. The availability and cost of the starting isovanillin are generally favorable.

The choice between these two routes will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of factors such as overall yield versus operational simplicity.

References

Validating Target Engagement of 5-Bromo-6-methoxy-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding within the kinase active site.[1][2] Specifically, derivatives of 5-Bromo-6-methoxy-1H-indazole are of significant interest for their potential as targeted therapeutics in oncology and other diseases driven by aberrant kinase activity. Validating the engagement of these compounds with their intended molecular targets is a critical step in the drug discovery pipeline, providing evidence of their mechanism of action and guiding lead optimization.

This guide provides a comparative analysis of methodologies to validate the target engagement of this compound derivatives. It includes a summary of hypothetical, yet representative, quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables present a hypothetical comparison of a representative this compound derivative (termed "Indazole-1") against established kinase inhibitors that target similar pathways. It is important to note that the inhibitory concentrations (IC50) can vary based on assay conditions.[3]

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Indazole-1 (Hypothetical) VEGFR-2 15
PLK4 8
Aurora A520
c-Kit250
AxitinibVEGFR-20.2[4]
PLK44.2[5]
PazopanibVEGFR-230[4]
c-Kit1.7[5]

Table 2: Cellular Anti-Proliferative Activity

CompoundCell LineIC50 (µM)
Indazole-1 (Hypothetical) HUVEC (VEGF-stimulated) 0.5
MCF-7 (Breast Cancer) 1.2
AxitinibHUVEC (VEGF-stimulated)0.05
PazopanibMCF-7 (Breast Cancer)>10

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment of target engagement. The following are protocols for key in vitro and cellular assays.

In Vitro Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP consumed, which is inversely proportional to the luminescence signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PLK4)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the this compound derivative and control compounds in DMSO, followed by a further dilution in kinase assay buffer.

  • Add 2.5 µL of the compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of a 2x ATP solution.

  • Incubate the plate at room temperature for 1 hour.[3]

  • Add 10 µL of the luminescent kinase assay reagent to terminate the reaction and generate a signal.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to DMSO controls and determine IC50 values using a dose-response curve.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]

Materials:

  • Cultured cells expressing the target kinase

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (for Western blot)

  • Thermal cycler

  • Centrifuge

Procedure:

  • Treat cultured cells with the indazole derivative or vehicle control for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and distribute into PCR tubes.

  • Heat the cell suspensions across a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.[7]

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.[8]

  • Analyze the soluble fractions by Western blot or other protein quantification methods to determine the amount of soluble target protein at each temperature.

  • Generate melting curves and compare the melting temperature (Tm) of the target protein in the presence and absence of the compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[9][10]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer specific for the kinase of interest

  • NanoBRET™ substrate and extracellular inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

  • Seed cells expressing the NanoLuc®-kinase fusion into assay plates.

  • Prepare serial dilutions of the this compound derivative.

  • Add the tracer and the test compound to the cells and incubate.

  • Add the NanoBRET™ substrate and extracellular inhibitor.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the cellular IC50 from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of this compound derivatives.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Indazole 5-Bromo-6-methoxy- 1H-indazole derivative Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.

G cluster_1 Target Engagement Validation Workflow Start Compound Synthesis (5-Bromo-6-methoxy- 1H-indazole derivative) Biochemical In Vitro Kinase Assay (IC50 determination) Start->Biochemical Cellular Cellular Assays (CETSA, NanoBRET) (Cellular IC50, Target Engagement) Biochemical->Cellular Confirm cellular activity Downstream Downstream Signaling Analysis (Western Blot for p-targets) Cellular->Downstream Verify mechanism Lead_Op Lead Optimization Downstream->Lead_Op Structure-Activity Relationship

References

Benchmarking 5-Bromo-6-methoxy-1H-indazole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this privileged heterocyclic motif. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. Strategic substitutions on the indazole ring are crucial for modulating potency and selectivity. This guide provides a comparative analysis of the potential kinase inhibitory profile of 5-Bromo-6-methoxy-1H-indazole.

Disclaimer: As of this review, specific kinase inhibition data for this compound is not extensively available in the public domain. Therefore, this guide will benchmark the potential of this molecule by drawing comparisons with structurally related bromo- and methoxy-substituted indazole derivatives that have established kinase inhibitory activity. The data presented herein is for these related compounds and serves as a predictive reference for the potential targets and efficacy of this compound.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various indazole-based compounds against key kinases implicated in cancer and other diseases. These kinases are selected based on the known targets of publicly disclosed indazole derivatives.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Several indazole-based compounds have been developed as potent PLK4 inhibitors.

CompoundStructurePLK4 IC50 (nM)Reference Compound(s)PLK4 IC50 (nM)
Compound C05 (Structure not shown, indazole-based)< 0.1CFI-400945 2.8
K22 (Structure not shown, indazole-based)0.1Axitinib 6.5

Table 1: Comparative inhibitory activity of indazole-based compounds against PLK4.[1][2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, an indazole-containing drug, is a potent VEGFR inhibitor.

CompoundStructureVEGFR2 IC50 (nM)Reference Compound(s)VEGFR2 IC50 (nM)
Axitinib (Indazole core)0.2Sorafenib 90
Indazole Derivative (Generic 3-substituted indazole)Data not specifiedSunitinib 2

Table 2: Comparative inhibitory activity against VEGFR2.[3]

Experimental Protocols

The following are generalized protocols for key assays used to determine the kinase inhibitory activity of compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and therefore less inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based ATP detection reagent to the reaction mixture. This terminates the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]

Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt) to each well and incubate until a color change is observed.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can aid in understanding the mechanism of action and the drug discovery process.

G cluster_workflow General Kinase Inhibitor Discovery Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (Antiproliferative IC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

G cluster_plk4 Simplified PLK4 Signaling Pathway PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Genomic_Instability Genomic Instability PLK4->Genomic_Instability Overexpression Mitotic_Progression Proper Mitotic Progression Centrosome->Mitotic_Progression Indazole_Inhibitor Indazole-Based Inhibitor (e.g., C05, K22) Indazole_Inhibitor->PLK4

Caption: The role of PLK4 in cell division and its inhibition by indazole-based compounds.

G cluster_vegfr Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor, leading to reduced angiogenesis.

Conclusion

While direct experimental data for this compound is currently limited, the analysis of structurally similar indazole derivatives provides a strong rationale for its potential as a kinase inhibitor. The bromo and methoxy substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially conferring high potency and selectivity for kinases such as PLK4 and VEGFR. Further experimental validation, including in vitro kinase screening and cell-based assays, is necessary to elucidate the precise inhibitory profile and therapeutic potential of this compound. The information and protocols provided in this guide offer a framework for the systematic evaluation of this and other novel indazole-based compounds in drug discovery programs.

References

Assessing the Selectivity of 5-Bromo-6-methoxy-1H-indazole-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold serves as a cornerstone in the design of novel kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase active site. Strategic modifications, such as the incorporation of bromo and methoxy groups, can significantly influence potency and selectivity. This guide offers a comparative analysis of the selectivity of bromo-indazole-based compounds, with a focus on their potential as targeted therapeutic agents.

Due to the limited availability of comprehensive public data on a specific 5-Bromo-6-methoxy-1H-indazole-based compound, this guide will utilize the well-characterized 6-bromo-1H-indazole derivative, compound C05 , as a representative example to illustrate the selectivity profile of this class of inhibitors. Compound C05 has been identified as a highly potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target of interest in oncology.

We will compare the selectivity of C05 with Axitinib , an approved multi-kinase inhibitor also featuring an indazole core, and discuss other alternative inhibitors targeting relevant pathways.

Comparative Kinase Selectivity Profiles

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better therapeutic window. The following tables present a quantitative comparison of the kinase inhibition profiles of the representative bromo-indazole compound C05 and the multi-kinase inhibitor Axitinib.

Table 1: Kinase Inhibition Profile of a Representative Bromo-Indazole Compound (C05)

Kinase TargetC05 (% Inhibition at 0.5 µM)
PLK4 87.45%
Aurora A31.45%
Aurora B28.91%
CDK2/cyclin A25.78%
PLK221.89%
CHK118.67%
PLK115.32%
PLK312.56%
CDK4/cyclin D310.23%

Data for C05 is presented as the percentage of kinase activity inhibited at a fixed concentration, indicating its potent and selective inhibition of PLK4 over other closely related kinases.[1][2]

Table 2: Kinase Inhibition Profile of Axitinib (Indazole-based Multi-Kinase Inhibitor)

Kinase TargetAxitinib (IC50 in nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK4 4.2

Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), demonstrating its potent activity against VEGFRs and PLK4.[1][2]

Table 3: Alternative PLK4 and VEGFR Inhibitors

Inhibitor NamePrimary Target(s)Development Stage
CFI-400945 PLK4, Aurora BClinical Trials[3][4][5]
Centrinone PLK4 (highly selective)Preclinical[5]
RP-1664 PLK4Phase 1 Clinical Trial[6]
Sunitinib VEGFRs, PDGFR, KIT, FLT3Approved[7]
Pazopanib VEGFRs, PDGFR, c-KitApproved[7]
Lenvatinib VEGFRs, FGFRsApproved[7]
Sorafenib VEGFR-2, PDGFR, RAFApproved[7]

Signaling Pathways and Experimental Workflows

A thorough understanding of the signaling pathways targeted by these inhibitors is crucial for predicting their biological effects. Furthermore, standardized experimental protocols are essential for generating reproducible and comparable data.

Key Signaling Pathways

PLK4_Signaling_Pathway cluster_centrosome Centrosome Cycle cluster_cell_cycle Cell Cycle Progression cluster_inhibition PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Centrosome Maturation Centrosome Maturation Centriole Duplication->Centrosome Maturation G1/S Transition G1/S Transition Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitosis Mitosis Spindle Assembly->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis C05 (Inhibitor) C05 (Inhibitor) C05 (Inhibitor)->PLK4 Inhibition

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK PLCγ->RAS/RAF/MEK/ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation AKT->Angiogenesis Cell Survival Cell Survival AKT->Cell Survival Axitinib (Inhibitor) Axitinib (Inhibitor) Axitinib (Inhibitor)->VEGFR2 Inhibition

Experimental Workflows

Kinase_Inhibitor_Workflow Start Compound Synthesis (Indazole Derivative) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Initial Potency Selectivity_Screen Kinase Selectivity Panel (e.g., SelectScreen®) Biochemical_Assay->Selectivity_Screen Determine IC50 Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Screen->Cell_Based_Assay Assess Selectivity In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Cellular Activity End Lead Candidate In_Vivo_Studies->End Validate in vivo

Experimental Protocols

The following are generalized protocols for commonly used assays to determine kinase inhibitor selectivity and potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Materials :

    • Purified recombinant kinase (e.g., PLK4, VEGFR2)

    • Kinase-specific substrate peptide

    • ATP

    • Test compounds (e.g., this compound derivatives)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

    • White, opaque 96- or 384-well plates

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.

    • Reaction Setup : In the wells of an assay plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.

    • Kinase Reaction : Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • ADP Detection : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition : Measure the luminescence using a plate reader.

    • Data Analysis : Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is typically screened against a large panel of kinases.

  • Assay Principle : The in vitro kinase inhibition assay protocol described above is performed for each kinase in a commercially available panel (e.g., SelectScreen® Kinase Profiling Services).

  • Data Interpretation : The results are often presented as percent inhibition at a fixed compound concentration or as IC50 values for a subset of inhibited kinases. This provides a comprehensive overview of the compound's selectivity across the kinome.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As exemplified by the highly selective PLK4 inhibitor C05, strategic modifications of the bromo-indazole core can lead to compounds with desirable pharmacological profiles. In contrast, multi-kinase inhibitors like Axitinib, while also based on the indazole structure, demonstrate broader activity across multiple kinase families.

The choice between developing a highly selective inhibitor versus a multi-targeted one depends on the therapeutic strategy. For targets like PLK4, high selectivity is desirable to minimize toxicity associated with off-target effects on other cell cycle kinases. For complex diseases driven by multiple signaling pathways, a multi-kinase inhibitor may offer a more comprehensive therapeutic effect.

The data and protocols presented in this guide provide a framework for the objective assessment and comparison of this compound-based compounds, aiding researchers in the rational design and development of the next generation of targeted therapies.

References

In Vivo Efficacy of Indazole Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the in vivo efficacy of substituted 1H-indazole derivatives in the context of cancer research. Extensive searches of publicly available scientific literature and databases did not yield specific in vivo efficacy or pharmacokinetic data for 5-Bromo-6-methoxy-1H-indazole derivatives. However, the indazole scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating significant anti-cancer activity in preclinical and clinical settings.

This document presents a case study on a notable indazole derivative, compound 2f , for which in vivo anti-tumor efficacy data is available. Furthermore, a comparative discussion of other clinically relevant and preclinically evaluated indazole derivatives is provided to offer a broader perspective on the therapeutic potential of this compound class.

Case Study: In Vivo Efficacy of Indazole Derivative 2f

Compound 2f , a synthesized indazole derivative, has demonstrated potent anti-proliferative activity against various cancer cell lines in vitro and significant tumor growth suppression in a preclinical animal model.[1][2]

Quantitative Data Summary
CompoundAnimal ModelCancer Cell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
2f Female BALB/c mice4T1 (murine breast cancer)12.5 mg/kg and 25 mg/kg, intraperitoneal injection, once daily for 16 daysStatistically significant reduction in tumor volume compared to vehicle control.[3][4]
Experimental Protocol: 4T1 Murine Breast Cancer Xenograft Model

A study investigated the in vivo anti-tumor effects of compound 2f using a 4T1 murine breast cancer xenograft model.[3][4]

  • Animal Model: Female BALB/c mice were utilized for this study.

  • Cell Line: 4T1 murine breast cancer cells were used to induce tumor formation.

  • Tumor Implantation: Mice were subcutaneously injected with 4T1 cells to establish tumors.

  • Treatment Groups: Once tumors reached a palpable size, the mice were randomized into three groups (n=5 per group):

    • Vehicle control (administered intraperitoneally)

    • Compound 2f (12.5 mg/kg, administered intraperitoneally)

    • Compound 2f (25 mg/kg, administered intraperitoneally)

  • Dosing Schedule: Treatments were administered once daily for a duration of 16 days.

  • Efficacy Endpoints:

    • Tumor volume was measured regularly to assess the rate of tumor growth.

    • Body weight of the mice was monitored to evaluate potential toxicity of the treatment.

  • Results: The study found that compound 2f significantly suppressed tumor growth in the 4T1 mouse model without causing obvious side effects, as indicated by stable body weights.[3][4]

Comparative Landscape of Bioactive Indazole Derivatives

The indazole core is a key structural motif in numerous compounds with demonstrated anti-cancer properties.[2][3][5][6] These derivatives often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Several indazole-based drugs have received FDA approval for cancer treatment, highlighting the clinical significance of this scaffold.[3][4] Examples include:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases.[5]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[2]

Furthermore, numerous other substituted indazole derivatives have shown promising anti-proliferative activity in preclinical studies against a variety of cancer cell lines, including those with bromo and methoxy substitutions.[7] For instance, derivatives of 6-bromo-1H-indazole and various 6-substituted aminoindazoles have been synthesized and evaluated for their anti-cancer potential.[8][9] While direct in vivo comparisons are limited, the collective data underscores the versatility of the indazole scaffold for developing novel oncology therapeutics.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for In Vivo Efficacy Assessment

G Experimental Workflow for In Vivo Efficacy Assessment cluster_setup Setup cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., BALB/c mice) implant Subcutaneous Injection of Cancer Cells animal_model->implant cell_line Prepare Cancer Cell Line (e.g., 4T1) cell_line->implant tumor_growth Monitor for Palpable Tumor Formation implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Compound or Vehicle (Daily for 16 days) randomize->treat measure_tumor Measure Tumor Volume treat->measure_tumor Regularly measure_weight Monitor Body Weight treat->measure_weight Regularly analyze Statistical Analysis of Tumor Growth Inhibition measure_tumor->analyze measure_weight->analyze

Caption: Workflow for a typical xenograft study to evaluate in vivo anti-tumor efficacy.

Simplified VEGFR Signaling Pathway Targeted by Indazole Derivatives

G Simplified VEGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Indazole Indazole Derivatives (e.g., Axitinib) Indazole->VEGFR Inhibition PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Angiogenesis

Caption: Inhibition of VEGFR signaling by indazole-based kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-6-methoxy-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 5-Bromo-6-methoxy-1H-indazole are foundational to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated heterocyclic compound. Strict adherence to these procedures is imperative for regulatory conformity and operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[1] Furthermore, it is crucial to ensure that safety showers and eyewash stations are unobstructed and readily accessible.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat or chemical-resistant apron.[2]

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is meticulous waste segregation. As a brominated organic compound, this compound must be treated as halogenated waste.

1. Waste Segregation:

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated waste streams.[3]

  • Designated Containers: All waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[3] High-density polyethylene (HDPE) containers are generally recommended.[3]

2. Disposal of Unused or Pure this compound:

  • Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, ensuring to minimize dust formation.[3]

  • Securely seal the container after the addition of waste.

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[3]

  • Liquid Waste: Solvents used to rinse contaminated glassware should be collected in a liquid "Halogenated Organic Waste" container.

  • Glassware Decontamination: Before standard washing, rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinsate as halogenated liquid waste. Following this initial decontamination, the glassware can be washed using standard laboratory procedures.[3]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of the collected waste must be conducted by a licensed and approved hazardous waste disposal company.[3][4]

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound down the drain or in the regular trash.[1][3] Such actions can lead to significant environmental contamination and are in violation of regulatory statutes.

  • Recommended Disposal Technology: The preferred method for final disposal is controlled incineration in a specialized chemical waste incinerator equipped with flue gas scrubbing technology to neutralize hazardous byproducts.[3]

5. Accidental Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect the spilled material and any contaminated absorbents into the designated "Halogenated Organic Waste" container.

  • Decontaminate the spill area thoroughly.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_collection Collection cluster_final Final Disposal start Start: Disposal of this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe assess_waste Assess Waste Type wear_ppe->assess_waste pure_solid Pure/Unused Solid assess_waste->pure_solid Unused Chemical contaminated_solid Contaminated Solid Waste (Gloves, Paper) assess_waste->contaminated_solid Contaminated Solids contaminated_liquid Contaminated Liquid Waste (Rinsate) assess_waste->contaminated_liquid Contaminated Liquids/Rinsate solid_waste_container Collect in Labeled 'Solid Halogenated Waste' Container pure_solid->solid_waste_container contaminated_solid->solid_waste_container liquid_waste_container Collect in Labeled 'Liquid Halogenated Waste' Container contaminated_liquid->liquid_waste_container seal_container Securely Seal Container solid_waste_container->seal_container liquid_waste_container->seal_container store_safely Store in Designated Safe Area seal_container->store_safely arrange_pickup Arrange Pickup by Licensed Waste Disposal Service store_safely->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-methoxy-1H-indazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][4][7]To protect against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[7][8]To prevent skin contact, which can lead to irritation or burns.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential when handling this compound to mitigate risks.[10]

  • Preparation and Precaution :

    • Before beginning work, review the available safety information and have a clear experimental plan.[11][12]

    • Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered.[1][10]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[2][10]

    • All necessary equipment and reagents should be placed within the fume hood.[1]

  • Donning PPE :

    • Equip yourself with the appropriate PPE as outlined in the table above.[1]

  • Handling and Aliquoting :

    • Conduct all handling, weighing, and transferring of the chemical inside a chemical fume hood to prevent exposure.[1][13]

    • Use appropriate tools, such as spatulas or powder funnels, to minimize the generation of dust.

    • Keep the container tightly sealed when not in use.[9][12]

  • Performing the Experiment :

    • All experimental procedures must be conducted within the chemical fume hood.[1]

    • Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.[10]

  • Waste Segregation :

    • As a halogenated organic compound, all waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1][14]

    • Never mix halogenated waste with non-halogenated waste streams.[14]

  • Waste Collection :

    • Solid Waste : Unused or excess solid this compound, as well as contaminated items like weighing paper and gloves, should be placed in a designated, sealed container for solid halogenated waste.[14]

    • Liquid Waste : Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a designated container for liquid halogenated waste.[14]

  • Decontamination :

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) within the fume hood.[1]

    • Collect the rinsate as halogenated liquid waste.[14]

    • After the initial solvent rinse, glassware can be washed using standard laboratory procedures.[14]

  • Final Disposal :

    • All waste must be disposed of through your institution's hazardous waste management program.[1]

    • Do not pour any waste containing this chemical down the drain.[4][14]

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data B Prepare Fume Hood A->B C Don Appropriate PPE B->C D Weigh and Transfer in Hood C->D Proceed to Handling E Conduct Experiment in Hood D->E F Segregate Halogenated Waste E->F Proceed to Cleanup G Decontaminate Glassware F->G H Dispose via EHS G->H I Remove PPE and Wash Hands H->I

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.